molecular formula C8H11NO2S B372996 N-methyl-N-phenylmethanesulfonamide CAS No. 13229-35-1

N-methyl-N-phenylmethanesulfonamide

Cat. No.: B372996
CAS No.: 13229-35-1
M. Wt: 185.25g/mol
InChI Key: GVUINMQKMBASGD-UHFFFAOYSA-N
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Description

N-methyl-N-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUINMQKMBASGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879191
Record name METHANESULFONAMIDE, N-METHYL-N-PHENYL-
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Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13229-35-1
Record name METHANESULFONAMIDE, N-METHYL-N-PHENYL-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-phenylmethanesulfonamide
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Foundational & Exploratory

"N-methyl-N-phenylmethanesulfonamide" chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on N-methyl-N-phenylmethanesulfonamide. This document is crafted to serve as a vital resource for researchers, chemists, and professionals in the field of drug development. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the nuanced properties of its various derivatives is paramount for innovation. This guide moves beyond a simple recitation of data, offering a deeper, more causal understanding of the experimental methodologies and physicochemical properties of this compound. Our aim is to provide not just information, but actionable insights that can be directly applied to your research and development endeavors. Every piece of data and every protocol herein is grounded in established scientific principles and supported by authoritative references to ensure the highest level of accuracy and trustworthiness.

Core Compound Identity and Structure

This compound is a chemical compound belonging to the sulfonamide class, characterized by a sulfonyl group bonded to a secondary amine. The nitrogen atom is substituted with both a methyl and a phenyl group.

The fundamental structure of this compound is visualized below. This three-dimensional conformation dictates its reactivity and intermolecular interactions.

Caption: 3D conformation of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 13229-35-1[1]
Molecular Formula C₈H₁₁NO₂S[1]
Molecular Weight 185.25 g/mol [1]
Canonical SMILES CN(C1=CC=CC=C1)S(=O)(=O)C[1]
InChI Key GVUINMQKMBASGD-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application in synthetic chemistry. While experimental data for this specific compound is not widely published, we can infer some properties from closely related analogs and computational predictions.

Table 2: Physicochemical Data

PropertyValueNotes and Sources
Physical State Expected to be a solid at room temperature.Based on related sulfonamides.
Melting Point Not experimentally determined.For comparison, N-phenylmethanesulfonamide has a melting point of 93-97 °C.[2]
Boiling Point Not experimentally determined.
Solubility Expected to have moderate solubility in polar organic solvents.N-Methylmethanesulfonamide is moderately soluble in ethanol and dimethylformamide, with limited water solubility.[3]
pKa Not experimentally determined.
LogP 1.4 (Predicted)A measure of lipophilicity.

Synthesis and Reactivity

The synthesis of this compound typically follows the general principle of sulfonamide formation: the reaction of a sulfonyl chloride with an amine in the presence of a base. In this case, methanesulfonyl chloride is reacted with N-methylaniline.

Synthesis_Pathway N-methylaniline N-methylaniline Reaction Reaction N-methylaniline->Reaction Methanesulfonyl_chloride Methanesulfonyl_chloride Methanesulfonyl_chloride->Reaction Base Base Base->Reaction Product N-methyl-N-phenyl- methanesulfonamide Reaction->Product

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of N-substituted Sulfonamides (General Procedure)

This protocol is a general representation for the synthesis of N-substituted sulfonamides and can be adapted for this compound. The choice of base and solvent is critical and can influence reaction time and yield. Pyridine or triethylamine are commonly used as bases to neutralize the HCl byproduct.

Materials:

  • N-methylaniline

  • Methanesulfonyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via a dropping funnel over 15-30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (N-methylaniline) is consumed.

  • Workup: Quench the reaction by adding 1 M HCl solution to neutralize the excess base. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes the remaining base, the bicarbonate wash removes any unreacted sulfonyl chloride, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the nitrogen, the methyl protons on the sulfur, and the aromatic protons of the phenyl group. The chemical shifts and coupling patterns provide valuable structural information.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two methyl carbons and the carbons of the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the sulfonyl group and the aromatic ring.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1350StrongAsymmetric SO₂ Stretch
~1160StrongSymmetric SO₂ Stretch
3100-3000Medium-WeakAromatic C-H Stretch
2980-2900Medium-WeakAliphatic C-H Stretch
1600-1450Medium-WeakAromatic C=C Ring Stretch
~950MediumS-N Stretch

These predictions are based on the analysis of similar sulfonamide compounds.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂).[6] The fragmentation pattern can be a valuable tool for structural confirmation.

Applications in Research and Drug Development

N-substituted sulfonamides are a critical class of compounds in medicinal chemistry due to their wide range of biological activities. While specific applications for this compound are not extensively documented, its structural motif suggests its potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

The sulfonamide group can act as a hydrogen bond acceptor and its substituents can be modified to tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The N-methyl-N-phenyl substitution provides a specific steric and electronic environment that can be exploited in drug design.

Derivatives of similar N-phenylsulfonamides have been investigated for a variety of therapeutic targets, including as enzyme inhibitors.[5]

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following guidelines are based on the hazard information available for sulfonamides and should be followed when handling this compound.

GHS Hazard Statements (Predicted): [1]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure full skin coverage.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion

This compound, while not as extensively characterized in public literature as some other sulfonamides, represents a valuable scaffold for chemical synthesis and drug discovery. This guide has synthesized the available information and provided expert-driven insights into its properties, synthesis, and handling. The provided protocols and data, grounded in the context of related compounds, offer a solid foundation for researchers to build upon. As with any chemical, a thorough understanding of its properties and a commitment to safety are the cornerstones of successful and responsible scientific exploration.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70970, Methanesulfonamide, N-phenyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 733944, this compound. Retrieved from [Link]

  • Fisher Scientific. (2021, December 26). SAFETY DATA SHEET: N-Phenylmethanesulfonamide. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gowda, B. T., & Jayalakshmi, K. L. (2004). Synthetic, Infrared and NMR (¹H and ¹³C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
  • ResearchGate. (n.d.). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [Link]

  • Semantic Scholar. (2004). Table 13 from Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [https://www.semanticscholar.org/paper/Table-13-from-Synthetic%2C-Infrared-And-Nmr-(1H-And-Jayalakshmi-Gowda/6f53414981d3348633719058b83515867184a259]([Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Methanesulfonamide, N-phenyl-. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Ngassa, F. N., & Stenfors, J. D. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Stenutz, R. (n.d.). N-methyl-N-phenylmethanamide. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • ResearchGate. (2018). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]

Sources

A Technical Guide to N-methyl-N-phenylmethanesulfonamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Nomenclature

N-methyl-N-phenylmethanesulfonamide is a chemical compound belonging to the sulfonamide class, a group of molecules characterized by a sulfonyl group directly bonded to a nitrogen atom. This particular structure features a methyl and a phenyl group attached to the nitrogen, rendering it a tertiary sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry and organic synthesis, serving as a critical pharmacophore in a wide array of therapeutic agents, including antimicrobial "sulfa drugs," diuretics, and enzyme inhibitors.[1] This guide provides an in-depth overview of this compound, covering its fundamental structure, a validated synthesis protocol, spectroscopic identity, and its applications as a versatile intermediate for researchers in drug development and chemical synthesis.

The formally recognized IUPAC name for this compound is This compound .[2] It is registered under the CAS Number 13229-35-1 .[2]

Chemical Structure and Properties

Molecular Structure

The structure of this compound consists of a central sulfonamide core. The nitrogen atom is substituted with a methyl group and a phenyl (benzene) ring. The sulfur atom of the sulfonyl group is double-bonded to two oxygen atoms and single-bonded to a methyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is provided below. This data is essential for experimental design, including solvent selection and safety assessment.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂SPubChem[2]
Molecular Weight 185.25 g/mol PubChem[2]
CAS Number 13229-35-1PubChem[2]
IUPAC Name This compoundPubChem[2]
XLogP3 1.3PubChem[2]

Synthesis Pathway

Reaction Principle

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. The process involves the reaction of N-methylaniline with methanesulfonyl chloride. In this mechanism, the lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a critical role as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.[3] The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure a high yield of the desired product.

G Start Reactants: - N-Methylaniline - Methanesulfonyl Chloride - Pyridine (Base) - Dichloromethane (Solvent) Cooling Cool Reaction Vessel to 0°C Start->Cooling Addition Slow, Dropwise Addition of Methanesulfonyl Chloride Cooling->Addition Maintain Temp. Reaction Stir at Room Temperature (e.g., 3 hours) Addition->Reaction Allow to Warm Workup Aqueous Work-up: - Add 10% NaOH(aq) - Separate Layers Reaction->Workup Purification Purification: - Dry Organic Layer - Evaporate Solvent - Recrystallize Product Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of the closely related compound, N-phenylmethanesulfonamide, and is suitable for gram-scale laboratory synthesis.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example QuantityMoles (mol)
N-Methylaniline107.1510.0 g0.093
Methanesulfonyl Chloride114.5511.2 g (7.8 mL)0.098
Pyridine79.108.2 g (8.4 mL)0.104
Dichloromethane (DCM)-100 mL-
2 M Sodium Hydroxide (NaOH)-~100 mL-
Concentrated Hydrochloric Acid (HCl)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (10.0 g, 0.093 mol) and pyridine (8.2 g, 0.104 mol) in 100 mL of dichloromethane.

  • Addition of Reagent: Cool the solution to 0°C using an ice-water bath. Slowly add methanesulfonyl chloride (11.2 g, 0.098 mol) dropwise from the dropping funnel over 30 minutes. Maintain the internal temperature below 5°C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the mixture again to 0°C and slowly add 100 mL of 2 M aqueous sodium hydroxide solution to quench the reaction and dissolve the pyridine hydrochloride salt. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl to remove excess pyridine and N-methylaniline, followed by 50 mL of water, and finally 50 mL of brine.

  • Isolation and Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.

Spectroscopic Characterization

Verification of the synthesized product is achieved through standard spectroscopic techniques. The expected spectral features are based on data from closely related N-phenylmethanesulfonamide derivatives.[4][5]

TechniqueFunctional GroupExpected Chemical Shift / WavenumberComments
¹H NMR Aromatic Protons (C₆H₅)δ 7.2-7.5 ppmMultiplet corresponding to the phenyl ring protons.
N-Methyl Protons (N-CH₃)δ ~3.2 ppmSinglet.
S-Methyl Protons (S-CH₃)δ ~2.8 ppmSinglet.
¹³C NMR Aromatic Carbons (C₆H₅)δ 125-145 ppmMultiple signals in the aromatic region.
N-Methyl Carbon (N-CH₃)δ ~38 ppm
S-Methyl Carbon (S-CH₃)δ ~35 ppm
FTIR S=O Stretch (asymmetric)1330-1315 cm⁻¹Strong absorption band.[4]
S=O Stretch (symmetric)1160-1140 cm⁻¹Strong absorption band.[4]
S-N Stretch930-830 cm⁻¹Medium to strong absorption.[4]
Aromatic C-H Stretch3000-3150 cm⁻¹Medium intensity.[6]

Note: Unlike primary or secondary sulfonamides, this compound will not exhibit an N-H stretching vibration in the 3300-3230 cm⁻¹ region of the IR spectrum.

Applications in Research and Development

This compound serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry. The sulfonamide scaffold is a privileged structure in drug design due to its ability to act as a stable, non-hydrolyzable transition-state mimetic and to engage in hydrogen bonding (in primary/secondary amides) and other non-covalent interactions with biological targets.[1]

  • Synthetic Intermediate: The compound is a versatile intermediate. The phenyl ring can be further functionalized through electrophilic aromatic substitution, or the entire this compound moiety can be incorporated into larger, more complex molecular architectures.[7]

  • Medicinal Chemistry Scaffolding: Derivatives of N-phenylmethanesulfonamides are actively explored in drug discovery programs. For instance, they have been investigated as scaffolds for developing inhibitors of Janus kinase 3 (JAK3), a target for inflammatory conditions.[1] The structural motif is also present in a variety of other biologically active agents, highlighting its importance in the development of treatments for oncology and infectious diseases.[8][9]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with several hazards. It is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gowda, B. T., & Jayalakshmi, K. (2004). Synthetic, Infrared And Nmr (¹H And ¹³C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides.
  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Wikipedia. Dofetilide. Wikipedia. [Link]

  • ResearchGate. Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. ResearchGate. [Link]

  • Pasha, M. A., et al. (2016). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

Sources

"N-methyl-N-phenylmethanesulfonamide" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-phenylmethanesulfonamide is a distinct chemical entity within the broader class of sulfonamides. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications in research and development. As a Senior Application Scientist, the following sections are designed to offer not just data, but also actionable insights into the handling and utilization of this compound.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. The key identifiers and computed physicochemical properties of this compound are summarized below.

IdentifierValueSource
PubChem CID 733944PubChem[1]
Molecular Formula C₈H₁₁NO₂SPubChem[1]
Molecular Weight 185.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CN(C1=CC=CC=C1)S(=O)(=O)CPubChem[1]
InChI InChI=1S/C8H11NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h3-7H,1-2H3PubChem[1]

Synthesis Protocol: A Self-Validating System

The synthesis of this compound can be reliably achieved through the sulfonylation of N-methylaniline. This protocol is adapted from established methods for the synthesis of related N-phenylsulfonamide derivatives and is designed to be a self-validating system, ensuring high yield and purity.[2][3]

Reaction Principle

The synthesis involves the nucleophilic attack of the secondary amine (N-methylaniline) on the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine, is utilized to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Isolation and Purification A Dissolve N-methylaniline and triethylamine in Dichloromethane B Cool solution to 0°C A->B C Slowly add Methanesulfonyl Chloride B->C D Warm to room temperature and stir for 3-4 hours C->D E Wash with 1M HCl D->E F Wash with saturated NaHCO₃ E->F G Wash with brine F->G H Dry organic layer over Na₂SO₄ G->H I Filter and concentrate in vacuo H->I J Purify by column chromatography I->J K K J->K This compound

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

  • N-methylaniline

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. To this stirred solution, add methanesulfonyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Potential Applications and Research Directions

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[4] While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in several areas of research and development.

As a Scaffold in Drug Discovery

The N-methyl-N-phenyl substitution pattern provides a unique three-dimensional structure that can be exploited in the design of novel bioactive molecules. The phenyl ring can be further functionalized to explore structure-activity relationships (SAR) in various biological targets. Research on related N-phenylsulfonamide derivatives has shown their potential as inhibitors of enzymes such as carbonic anhydrases and cholinesterases, which are implicated in a range of diseases including glaucoma, cancer, and Alzheimer's disease.[5]

In Organic Synthesis

As a stable and readily accessible sulfonamide, this compound can serve as a valuable building block in multi-step organic syntheses. The sulfonamide group can act as a directing group or be transformed into other functionalities, offering synthetic chemists a reliable tool for constructing complex molecular architectures.

Signaling Pathway Diagram: A Hypothetical Target

Given the known activity of related sulfonamides, one could hypothesize the use of this compound derivatives as inhibitors in signaling pathways. For instance, in a hypothetical scenario where a derivative is designed to inhibit a specific kinase, the interaction could be visualized as follows:

Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Triggers Inhibitor N-methyl-N-phenyl- methanesulfonamide Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a chemical entity with considerable potential for researchers in both medicinal chemistry and organic synthesis. Its unambiguous identification, coupled with a reliable synthesis protocol, provides a solid foundation for its exploration as a versatile scaffold and building block. While its specific biological activities remain to be fully elucidated, the rich history of the sulfonamide class of compounds suggests that this compound is a promising starting point for the development of novel chemical probes and therapeutic agents.

References

  • PubChem. This compound. [Link]

  • PubChem. Methanesulfonamide, N-phenyl-. [Link]

  • Rao, B. V., Hariharakrishnan, V. S., & Dubey, P. K. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 23(11), 4873-4876.
  • Asian Journal of Chemistry. Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. [Link]

  • Google Patents. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
  • PubChem. N-[4-(methanesulfonamido)phenyl]methanesulfonamide. [Link]

  • SIELC Technologies. Methanesulfonamide, N-phenyl-. [Link]

  • ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. [Link]

  • Akkazancıoğlu, E., & Gül, M. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic chemistry, 104, 104279. [Link]/)

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An In-depth Technical Guide to the Solubility and Stability of N-methyl-N-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Physicochemical Landscape of N-methyl-N-phenylmethanesulfonamide

This compound, a distinct molecule within the broader sulfonamide class of organic compounds, presents a unique substitution pattern with both a methyl and a phenyl group attached to the sulfonamide nitrogen. This structural feature is anticipated to significantly influence its physicochemical properties, thereby impacting its behavior in various scientific applications, including as a potential synthetic intermediate in medicinal chemistry.[1] Understanding the solubility and stability of this compound is paramount for researchers and drug development professionals. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, and formulation, while stability data is crucial for determining suitable storage conditions and predicting shelf-life.

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, drawing upon data from structurally related compounds and the well-established behavior of the sulfonamide functional group. Crucially, this document also furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate robust and reliable data for their specific applications.

Predicted Physicochemical Properties: An Informed Starting Point

The presence of the non-polar phenyl group is expected to decrease its solubility in aqueous media compared to simpler sulfonamides. Conversely, it is likely to exhibit moderate to good solubility in polar organic solvents.[2] The sulfonamide group itself can participate in hydrogen bonding, which will influence its interactions with protic solvents.

In terms of stability, sulfonamides are generally known to be hydrolytically stable, particularly around neutral pH.[3][4] However, they can be susceptible to degradation under strongly acidic or alkaline conditions, as well as through photodegradation.[5][6][7] The N-methyl and N-phenyl substituents may influence the rate and pathways of degradation.

Solubility Profile: A Predictive and Practical Approach

A comprehensive understanding of a compound's solubility across a range of solvents is fundamental for its practical application.

Predicted Solubility of this compound

The following table presents the predicted solubility of this compound in a variety of common laboratory solvents. These predictions are based on the expected contributions of the phenyl and methyl groups to the overall polarity of the molecule.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterLowThe hydrophobic phenyl group is expected to limit aqueous solubility.
MethanolModerate to HighThe sulfonamide group can hydrogen bond with methanol.
EthanolModerate to HighSimilar to methanol, good solvation is expected.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent capable of dissolving a wide range of compounds.
AcetonitrileModerateA common solvent in chromatography, likely to be a suitable solvent.
AcetoneModerateA versatile polar aprotic solvent.
Non-Polar TolueneLow to ModerateThe phenyl group may provide some affinity for aromatic solvents.
HexaneVery LowThe overall polarity of the molecule is likely too high for good solubility in alkanes.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9] This method ensures that a saturated solution is in equilibrium with the solid phase, providing a true measure of solubility.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. The temperature should be controlled to ±0.5 °C.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to achieve a stable concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the shake-flask method of solubility determination.

Stability Profile: Probing the Resilience of this compound

Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a substance and to establish its intrinsic stability.[10] These studies also help in developing stability-indicating analytical methods.

Predicted Stability and Potential Degradation Pathways

Based on the general behavior of sulfonamides, the following stability profile for this compound can be anticipated:

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic Hydrolysis Potentially unstableHydrolysis of the sulfonamide bond is possible under strong acidic conditions.[3]
Alkaline Hydrolysis Potentially unstableThe sulfonamide bond may also be susceptible to hydrolysis under strong basic conditions.[3]
Oxidative Degradation Potentially susceptibleThe aromatic ring and the N-methyl group could be sites of oxidation.
Photodegradation Likely susceptibleAromatic sulfonamides are known to be sensitive to light, which can lead to the formation of various degradation products.[6][7]
Thermal Degradation Likely stableSulfonamides are generally thermally stable under typical storage conditions.[11]
Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to stress testing this compound in solution.

Principle: The compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions to induce degradation.[10][11] The resulting samples are then analyzed to identify and quantify any degradation products.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M hydrochloric acid.

    • Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

    • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Alkaline Hydrolysis:

    • Dilute the stock solution with 0.1 M sodium hydroxide.

    • Heat the solution (e.g., at 60 °C) for a defined period.

    • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period.

  • Photodegradation:

    • Expose a solution of the compound in a photostability chamber to a light source that provides both visible and UV light, as specified in ICH guideline Q1B.[11] A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

  • Analysis:

    • For all stressed samples, dilute an aliquot with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, Heat) start->acid base Alkaline Hydrolysis (0.1 M NaOH, Heat) start->base oxi Oxidative (3% H2O2, RT) start->oxi photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid) (70°C) start->thermal prep_analysis Neutralize & Dilute acid->prep_analysis base->prep_analysis oxi->prep_analysis photo->prep_analysis thermal->prep_analysis Dissolve & Dilute hplc Analyze by Stability-Indicating HPLC-PDA prep_analysis->hplc compare Compare to Control, Identify Degradants hplc->compare

Caption: Workflow for conducting forced degradation studies.

Conclusion: A Framework for Empirical Characterization

This technical guide has provided a predictive overview of the solubility and stability of this compound, grounded in the established chemistry of related sulfonamides. While these predictions offer a valuable starting point, it is imperative for researchers to perform empirical studies to obtain precise and reliable data for their specific needs. The detailed experimental protocols for solubility determination using the shake-flask method and for conducting forced degradation studies provide a robust framework for such investigations. By following these methodologies, scientists and drug development professionals can confidently characterize the physicochemical properties of this compound, enabling its effective and safe application in their research and development endeavors.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]

  • Lachman, L., Lieberman, H. A., & Kanig, J. L. (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Guerard, J. J., Miller, P. L., Troutman, P. P., & Arnold, W. A. (2009). The role of direct and indirect photolysis in the degradation of sulfonamide and tetracycline antibiotics.
  • Baena, Y., Gómez, A., & Cháfer, A. (2004). The role of pH in the photodegradation of sulfamethoxazole. Journal of Photochemistry and Photobiology A: Chemistry, 163(1-2), 103-110.
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Babić, S., Ašperger, D., Mutavdžić, D., & Kaštelan-Macan, M. (2006). Photodegradation of sulfonated azo dyes and their degradation products in aqueous solutions.
  • Sakkas, V. A., Islam, M. A., Stalikas, C., & Albanis, T. A. (2002). Photocatalytic degradation of the veterinary drug trimethoprim in aqueous TiO2 suspensions. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 165-174.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

Sources

A Technical Guide to N-methyl-N-phenylmethanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] This technical guide focuses on a specific, yet highly versatile building block: N-methyl-N-phenylmethanesulfonamide. We will delve into its fundamental properties, synthetic accessibility, and its strategic applications in the construction of complex molecular architectures. This document serves as a practical resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and workflow visualizations to empower innovation in pharmaceutical synthesis.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide moiety (-SO₂NRR') is a privileged scaffold in drug discovery, a testament to its unique combination of physicochemical and biological properties. Since the advent of prontosil, the first commercially available antibacterial sulfonamide, this functional group has been integral to the development of drugs across numerous therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antidiabetic agents.[2][4][5]

The versatility of sulfonamides stems from several key features:

  • Hydrogen Bonding: The SO₂ group acts as a strong hydrogen bond acceptor, while a primary or secondary sulfonamide N-H can act as a hydrogen bond donor, facilitating critical interactions with biological targets like enzymes and receptors.[5]

  • Metabolic Stability: The sulfonamide bond is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.

  • Modularity: The two substituents on the nitrogen atom and the group attached to the sulfur atom can be readily modified, allowing for fine-tuning of steric, electronic, and solubility properties. This modularity is crucial for lead optimization campaigns.[3]

This compound represents a strategic entry point into this chemical space. As a tertiary sulfonamide, it lacks a donor N-H but provides a stable, well-defined three-dimensional structure, making it an excellent building block for creating libraries of compounds for drug discovery programs.[6]

Physicochemical & Structural Properties

Understanding the core properties of this compound is essential for its effective deployment in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂S[7]
Molecular Weight 185.24 g/mol [7][8]
IUPAC Name This compound[7]
CAS Number 13229-35-1[7]
Predicted XLogP3 1.4[7]
Appearance Typically an off-white to pale yellow solid or oilGeneral Knowledge

The structure combines a lipophilic phenyl group with a polar sulfonyl group. The N-methyl group prevents the formation of intermolecular hydrogen bonds at the nitrogen, which can influence solubility and crystal packing compared to its secondary amine analog, N-phenylmethanesulfonamide.[9]

Synthesis of the Reagent

The preparation of this compound is straightforward and relies on a classical nucleophilic substitution reaction. The most common route involves the reaction of methanesulfonyl chloride with N-methylaniline.

Diagram: Synthetic Workflow

cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification reagent1 N-Methylaniline reaction Combine in Aprotic Solvent (e.g., Dichloromethane) Stir at 0 °C to RT reagent1->reaction reagent2 Methanesulfonyl Chloride reagent2->reaction base Pyridine or Triethylamine base->reaction workup Aqueous Wash (e.g., 1M HCl, NaHCO₃, Brine) reaction->workup Quench dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Chromatography (Silica Gel) concentrate->purify product N-methyl-N-phenyl- methanesulfonamide purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-methylaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add a suitable non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. A precipitate (the hydrochloride salt of the base) will likely form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-methylaniline is consumed.

  • Aqueous Work-up: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Validation: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Combine the pure fractions and concentrate to afford the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate and building block in several synthetic strategies.

As a Precursor for Substituted N-Methylanilines

The sulfonamide group can be used to direct lithiation at the ortho position of the phenyl ring. Subsequent quenching with an electrophile allows for the introduction of diverse functional groups. While the N-methyl group can complicate directed ortho-metalation (DoM), related N-aryl sulfonamides are known to undergo such transformations. This strategy provides a powerful method for creating substituted aniline derivatives, which are common in pharmacologically active molecules.

Building Block in Cross-Coupling Reactions

If the phenyl ring of this compound is pre-functionalized with a halide (e.g., Br, I) or a boronic acid/ester, it becomes a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This approach allows for the modular assembly of complex biaryl or aryl-amine structures.[10] The sulfonamide moiety is generally stable under these conditions and can be carried through multiple synthetic steps.

Diagram: Application Logic

cluster_functionalization Initial Functionalization cluster_coupling Core Application start N-methyl-N-phenyl- methanesulfonamide ortho_lith Directed Ortho-Metalation (DoM) start->ortho_lith halogenation Electrophilic Halogenation (e.g., with NBS/NIS) start->halogenation electrophile Quench with Electrophile (E+) ortho_lith->electrophile coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) halogenation->coupling Creates Coupling Partner product1 Ortho-substituted Derivative electrophile->product1 product2 Complex Biaryl or Aryl-Heterocycle Structure coupling->product2

Caption: Strategic pathways for utilizing the reagent in complex synthesis.

Surrogates in Fragment-Based Drug Discovery (FBDD)

The this compound core represents a well-defined and synthetically accessible fragment. It can be used in FBDD screening campaigns to identify initial low-affinity binders to a protein target. The identified fragment can then be elaborated upon, using the synthetic handles described above, to improve potency and develop lead compounds. The sulfonamide group's ability to form key hydrogen bonds makes it an attractive feature for fragment design.[6]

Case Study: Hypothetical Synthesis of a 5-HT₆ Antagonist Analog

Many potent ligands for the 5-HT₆ receptor, a target for cognitive disorders, feature a central arylsulfonamide core.[11] We can devise a hypothetical synthesis using our reagent as a key building block.

Protocol: Synthesis of a Biaryl Sulfonamide Analog

  • Bromination (Creating the Handle): this compound (1.0 eq.) is dissolved in a suitable solvent like DMF. N-Bromosuccinimide (NBS) (1.05 eq.) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, yielding predominantly N-(4-bromophenyl)-N-methylmethanesulfonamide. This is a standard electrophilic aromatic substitution.

  • Suzuki Coupling (Building Complexity):

    • In a microwave vial, combine the brominated intermediate (1.0 eq.), a desired heterocyclic boronic acid (e.g., pyridine-3-boronic acid, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

    • Add a solvent mixture, such as dioxane/water (4:1).

    • Degas the mixture thoroughly with N₂ or Argon.

    • Heat the reaction in a microwave reactor at 120-140 °C for 20-40 minutes.

    • After cooling, perform a standard aqueous work-up and purify by chromatography to yield the target biaryl sulfonamide.

This modular approach allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies simply by varying the boronic acid coupling partner.

Conclusion and Future Outlook

This compound, while a specific molecule, exemplifies the strategic utility of functionalized sulfonamides in medicinal chemistry. Its straightforward synthesis and the stability of the sulfonamide core allow it to serve as a robust platform for building molecular complexity. Through reactions like directed metalation and cross-coupling, it provides reliable access to a diverse range of substituted aniline and biaryl structures that are prevalent in modern pharmaceuticals. As synthetic methodologies continue to advance, the role of such pre-functionalized, versatile building blocks will only become more critical in accelerating the drug discovery process.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. [Link]

  • n-Methyl-1-phenylmethanesulfonamide | 19299-41-3. (n.d.). Benchchem.
  • N-Methyl-1-phenylmethanesulfonamide | 19299-41-3. (n.d.). ChemScene.
  • This compound. (n.d.). PubChem. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). Bentham Science.
  • Synthesis of N-aryl substituted p-toluenesulphonamides via nickel catalyzed amidation reaction and their antibacterial, antifungal and antioxidant activities evaluation. (2018). Pakistan Journal of Pharmaceutical Sciences. [Link]

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An In-depth Technical Guide on N-methyl-N-phenylmethanesulfonamide Derivatives and Their Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its robust chemical properties and ability to form critical interactions with biological targets.[1][2] Within this broad class, N-aryl sulfonamides have emerged as a particularly fruitful scaffold for drug discovery.[3][4][5] This technical guide provides an in-depth exploration of a specific subclass: N-methyl-N-phenylmethanesulfonamide derivatives. We will delve into the synthetic strategies for accessing these molecules, elucidate key structure-activity relationships, and provide a comprehensive overview of their burgeoning therapeutic applications, with a particular focus on oncology and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation in this promising area of medicinal chemistry.

The N-aryl Sulfonamide Core: A Privileged Scaffold in Drug Discovery

The N-aryl sulfonamide motif is a recurring structural feature in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[3][4][5] Its prevalence can be attributed to a combination of favorable physicochemical properties and synthetic accessibility.

  • Physicochemical Properties : The sulfonamide group is a strong hydrogen bond acceptor and can also act as a hydrogen bond donor. It possesses electron-withdrawing properties, is stable to hydrolysis, and is resistant to oxidation and reduction.[2] These characteristics allow it to serve as a versatile linker or pharmacophore that can enhance water solubility and modulate the metabolic stability of a drug candidate.[2][3]

  • Synthetic Tractability : The most common method for synthesizing sulfonamides involves the reaction of an amine with a sulfonyl chloride, a generally high-yielding and scalable process.[6][7] More recent advancements include C-H amination strategies using sulfonyl azides, offering novel and efficient routes to N-aryl sulfonamides.[4]

The this compound core provides a specific and tunable platform. The N-methyl group can influence conformation and solubility, while the phenyl ring offers numerous points for substitution to explore structure-activity relationships (SAR) and optimize target engagement.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically follows a convergent approach, relying on the robust and well-established formation of the sulfonamide bond.

General Synthetic Protocol

A representative synthesis of an this compound derivative is outlined below. This protocol is a foundational method that can be adapted for the synthesis of a diverse library of analogues.

Protocol: Synthesis of a Representative this compound Derivative

  • Starting Materials : Substituted N-methylaniline and a substituted methanesulfonyl chloride.

  • Reaction Setup : Dissolve the N-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq), to the reaction mixture and stir at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Sulfonyl Chloride Addition : Slowly add the methanesulfonyl chloride (1.1 eq) to the stirring solution. The reaction is often exothermic, so controlled addition is crucial.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Causality Behind Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with the highly reactive sulfonyl chloride. The addition of a base is critical to neutralize the HCl generated, driving the reaction to completion and preventing protonation of the starting amine.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions A Substituted N-methylaniline E Reaction Mixture A->E B Substituted Methanesulfonyl Chloride B->E C Aprotic Solvent (e.g., DCM) C->E D Base (e.g., Triethylamine) D->E F Workup (Quenching & Extraction) E->F Reaction Completion G Purification (Column Chromatography) F->G H Purified N-methyl-N-phenyl- methanesulfonamide Derivative G->H G cluster_pathway MAPK Signaling Pathway RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor N-methyl-N-phenyl- methanesulfonamide Derivative (BRAF Inhibitor) Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by a BRAF-targeting this compound derivative.

3.1.2 Other Kinase Targets

The versatility of the this compound scaffold allows for its adaptation to target other kinases implicated in cancer, such as Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). [8][9]SGK1 is involved in cell proliferation and apoptosis, and its overexpression is linked to various cancers. [8]N-phenyl-sulfonamide derivatives have been developed as potent and selective SGK1 inhibitors. [8][9]

Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neurons. [10]The development of effective treatments is a major challenge in modern medicine.

3.2.1 Beta-Secretase (BACE1) Inhibition

A key pathological hallmark of Alzheimer's disease is the formation of amyloid plaques in the brain, which are primarily composed of aggregated amyloid-β (Aβ) peptides. [10]Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. [11]Therefore, inhibiting BACE1 is a promising therapeutic strategy to reduce Aβ production. [11][12] Several N-aryl sulfonamide derivatives have been designed and synthesized as potent BACE1 inhibitors. [12][13][14]These compounds are designed to fit into the active site of the BACE1 enzyme, blocking its ability to cleave APP and thereby reducing the formation of neurotoxic Aβ peptides.

3.2.2 Other Neurological Targets

The N-phenylsulfonamide scaffold has also been explored for its potential to inhibit other enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [15]Inhibition of these enzymes can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's patients. [16]

Preclinical Evaluation: Key Experimental Protocols

The development of this compound derivatives as therapeutic agents requires rigorous preclinical evaluation to assess their efficacy and safety. Below are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific kinase, such as BRAF.

Protocol: BRAF V600E Kinase Assay

  • Reagents : Recombinant human BRAF V600E enzyme, kinase buffer, ATP, and a suitable substrate (e.g., a MEK1 peptide).

  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup : In a 96-well plate, add the BRAF enzyme, the test compound at various concentrations, and the substrate in the kinase buffer.

  • Initiation : Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a luminescence-based ATP detection reagent to measure the remaining ATP. [17]7. Data Analysis : Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Self-Validating System: The inclusion of positive controls (known BRAF inhibitors) and negative controls (DMSO vehicle) in each assay plate is essential to validate the results. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reproducibility of the assay.

Cell-Based Assay for Anticancer Efficacy

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells.

Protocol: Cancer Cell Viability Assay (MTT Assay)

  • Cell Culture : Culture a relevant cancer cell line (e.g., a BRAF-mutant melanoma cell line) in appropriate media.

  • Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the GI50 value (the concentration that causes 50% growth inhibition).

Data Presentation: Comparative Efficacy of Hypothetical Derivatives

The following table summarizes hypothetical data for a series of this compound derivatives targeting BRAF.

Compound IDR1 GroupR2 GroupBRAF V600E IC50 (nM)Melanoma Cell GI50 (nM)
DERIV-001 HH5001200
DERIV-002 ClH150400
DERIV-003 HF200650
DERIV-004 ClF2580
Vemurafenib (Reference)31100

Interpretation: This data illustrates a hypothetical structure-activity relationship where the addition of a chloro group at the R1 position and a fluoro group at the R2 position (DERIV-004) significantly improves both enzymatic and cellular potency, bringing it into a range comparable with the reference compound, Vemurafenib.

Challenges and Future Directions

While this compound derivatives hold considerable therapeutic promise, several challenges need to be addressed in their development.

  • Selectivity : Achieving high selectivity for the target kinase or enzyme over other closely related proteins is crucial to minimize off-target effects and toxicity. [18]* Drug Resistance : In oncology, the development of drug resistance is a major obstacle. [19]Strategies to overcome resistance, such as combination therapies, are an important area of research. [20]* Blood-Brain Barrier Penetration : For neurodegenerative diseases, the ability of a drug to cross the blood-brain barrier is essential for its efficacy. [16]The physicochemical properties of the derivatives must be carefully optimized to achieve adequate brain penetration.

Future research will likely focus on the development of next-generation derivatives with improved selectivity profiles and the ability to overcome known resistance mechanisms. Furthermore, the exploration of this scaffold for other therapeutic targets remains a promising avenue for drug discovery.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. Its synthetic accessibility and tunable physicochemical properties have enabled the creation of potent inhibitors for key targets in oncology and neurodegenerative diseases. This guide has provided a comprehensive overview of the synthesis, therapeutic applications, and preclinical evaluation of these derivatives. By understanding the underlying principles and leveraging the experimental protocols outlined herein, researchers can further unlock the therapeutic potential of this important class of molecules.

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An In-depth Technical Guide to the Research Applications of N-methyl-N-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-phenylmethanesulfonamide, a versatile organic compound, has emerged as a significant building block and functional moiety in various domains of chemical research. Its unique structural features, combining a sulfonamide group with both N-methyl and N-phenyl substituents, confer upon it a distinct reactivity profile that has been ingeniously exploited by researchers in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse research applications of this compound, offering insights into the causal relationships behind experimental designs and methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO₂S[1]
Molecular Weight 185.25 g/mol [1]
CAS Number 13229-35-1
Appearance White to off-white crystalline solid[2]
Solubility Soluble in polar solvents like water and alcohols[2]
IUPAC Name This compound[1]

Core Synthesis Strategies

The synthesis of this compound and its parent analogue, N-phenylmethanesulfonamide, is typically achieved through the nucleophilic substitution reaction between an aniline derivative and a sulfonyl chloride in the presence of a base. The choice of base and solvent is critical for optimizing the reaction yield and purity.

General Synthesis Protocol

A common and efficient method involves the reaction of N-methylaniline with methanesulfonyl chloride. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. Dichloromethane is often employed as the solvent due to its inertness and ability to dissolve both reactants.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_of_N_methyl_N_phenylmethanesulfonamide N_methylaniline N-methylaniline Intermediate Tetrahedral Intermediate N_methylaniline->Intermediate Nucleophilic attack Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Intermediate Triethylamine Triethylamine (Base) HCl_salt Triethylammonium chloride Triethylamine->HCl_salt Neutralization Product This compound Intermediate->Product Elimination of Cl-

Caption: General reaction pathway for the synthesis of this compound.

Applications in Organic Synthesis: A Gateway to Complex Molecules

This compound and its derivatives serve as versatile intermediates in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds.

Precursor for Heterocycle Synthesis: Carbazoles and Pyrazoles

The sulfonamide moiety can be strategically incorporated into molecules that undergo cyclization reactions to form valuable heterocyclic scaffolds. For instance, derivatives of this compound have been utilized in the synthesis of carbazoles and pyrazoles, which are prevalent in many biologically active compounds.

A notable example is the Fischer indole synthesis-based cyclization of a hydrazinophenyl derivative of N-methylmethanesulfonamide with cyclic ketones like cyclohexanone to yield tetrahydrocarbazoles.[3][4] The sulfonamide group, in this context, acts as a stable substituent that can be carried through the synthetic sequence.

Experimental Protocol: Synthesis of N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide [3]

  • Reaction Mixture: A mixture of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride (1.0 equivalent), cyclohexanone (1.1 equivalents), and sodium acetate (1.5 equivalents) in acetic acid is prepared.

  • Reflux: The mixture is refluxed with stirring for approximately 5 hours. The acetic acid acts as both a solvent and a catalyst for the cyclization.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is dried, concentrated, and the crude product is purified by crystallization from methanol.

Carbazole_Synthesis Hydrazino_sulfonamide 1-(4-hydrazinophenyl)-N- methylmethanesulfonamide Carbazole_derivative N-methyl-1-(2,3,4,9-tetrahydro- 1H-carbazol-6-yl)methanesulfonamide Hydrazino_sulfonamide->Carbazole_derivative Cyclohexanone Cyclohexanone Cyclohexanone->Carbazole_derivative Acetic_acid Acetic Acid (Catalyst/Solvent) Acetic_acid->Carbazole_derivative Reflux

Caption: Synthesis of a carbazole derivative from a N-methylmethanesulfonamide precursor.

Medicinal Chemistry Applications: A Scaffold for Drug Discovery

The methanesulfonamide moiety is a well-established pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and its metabolic stability. This compound provides a valuable scaffold for the development of a wide range of therapeutic agents.

Enzyme Inhibition: Targeting Key Pathological Pathways

Derivatives of this compound have shown significant inhibitory activity against various enzymes implicated in diseases such as inflammation, cancer, and hypercholesterolemia.

  • Janus Kinase (JAK) Inhibitors: The Janus kinases are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and autoimmune diseases.[5][6] The development of selective JAK inhibitors is a major focus of drug discovery.[7] While specific this compound derivatives as JAK inhibitors are not extensively detailed in the initial search, the broader class of N-phenylsulfonamides has been explored for this purpose. The sulfonamide group can interact with key residues in the ATP-binding pocket of the kinase.

  • HMG-CoA Reductase Inhibitors: 3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in cholesterol biosynthesis.[8] Inhibitors of this enzyme, commonly known as statins, are widely used to lower cholesterol levels.[9] The design of novel HMG-CoA reductase inhibitors often incorporates polar functionalities that can mimic the natural substrate, and the sulfonamide group can serve this purpose.

Anticancer and Anti-inflammatory Agents

The sulfonamide scaffold is present in numerous approved anticancer and anti-inflammatory drugs. Derivatives of this compound have been synthesized and evaluated for these activities.

  • Anticancer Activity: The anticancer properties of sulfonamide derivatives are often attributed to their ability to inhibit carbonic anhydrases, which are overexpressed in many tumors, or to interfere with other signaling pathways crucial for cancer cell proliferation.[10] Studies have shown that certain N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives exhibit inhibitory activity against human colon cancer cell lines.[11]

  • Anti-inflammatory Activity: The anti-inflammatory effects of sulfonamides can be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[12] Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone derivatives have been designed and shown to possess in vivo anti-inflammatory activity.[13]

Table 2: Biological Activities of Selected this compound Derivatives

Compound DerivativeTargetActivity (IC₅₀/ED₅₀)Cancer Cell Line / ModelSource
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative 16PI3KαIC₅₀ = 13 µMCaco-2[11]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4cCytotoxicityIC₅₀ = 10.8 ± 0.08 µMSKNMC (Neuroblastoma)[14]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4dCytotoxicityIC₅₀ = 11.6 ± 0.12 µMHep-G2 (Hepatocarcinoma)[14]
6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone (LASSBio-930)Anti-inflammatoryED₅₀ = 97.8 µmol/kgCarrageenan-induced rat paw edema[13]

Role as a Directing Group in C-H Functionalization

A significant and modern application of sulfonamides in organic synthesis is their use as directing groups for transition-metal-catalyzed C-H activation.[15] This strategy allows for the regioselective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for molecular construction. The sulfonamide oxygen atoms can coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond, typically at the ortho-position of an aromatic ring, facilitating its cleavage and subsequent functionalization. While the use of this compound itself as a directing group is not extensively documented in the initial searches, the underlying principles are broadly applicable to this class of compounds.

CH_Activation Substrate Aryl Sulfonamide Metallacycle Metallacycle Intermediate Substrate->Metallacycle C-H Activation (Coordination-assisted) Catalyst Metal Catalyst (e.g., Pd, Rh) Catalyst->Metallacycle Coupling_Partner Coupling Partner (e.g., Alkene, Alkyne) Coupling_Partner->Metallacycle Insertion Product Functionalized Aryl Sulfonamide Metallacycle->Product Reductive Elimination

Caption: General mechanism of sulfonamide-directed C-H activation.

Conclusion and Future Outlook

This compound has proven to be a compound of considerable utility in chemical research. Its straightforward synthesis and the versatile reactivity of the sulfonamide group have enabled its use as a key intermediate in the construction of complex heterocyclic systems and as a foundational scaffold for the development of novel therapeutic agents. The exploration of its derivatives as enzyme inhibitors and anticancer and anti-inflammatory agents continues to be a promising area of research. Furthermore, the potential application of the this compound moiety as a directing group in C-H functionalization reactions opens up new avenues for the efficient and selective synthesis of functionalized aromatic compounds. Future research will likely focus on expanding the library of biologically active derivatives, elucidating their mechanisms of action, and further exploiting the unique properties of this versatile molecule in innovative synthetic methodologies.

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Methodological & Application

"N-methyl-N-phenylmethanesulfonamide" synthesis from methanesulfonyl chloride and methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of N-methyl-N-phenylmethanesulfonamide

Introduction

Sulfonamides are a cornerstone structural motif in medicinal chemistry and materials science, renowned for their diverse biological activities and robust chemical properties.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthesis is achieved via the reaction of methanesulfonyl chloride with N-methylaniline, a classic example of nucleophilic substitution at a sulfonyl center.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and troubleshooting strategies to ensure a high-yield, high-purity synthesis.

Scientific Principles and Mechanistic Overview

The formation of this compound proceeds through a nucleophilic acyl-type substitution mechanism.[4][5] The core transformation involves the attack of the nucleophilic nitrogen atom of N-methylaniline on the highly electrophilic sulfur atom of methanesulfonyl chloride.

Key Roles of Reagents:

  • N-methylaniline (C₆H₅NHCH₃): Serves as the nucleophile. The lone pair of electrons on the secondary amine's nitrogen atom initiates the reaction.

  • Methanesulfonyl Chloride (CH₃SO₂Cl): The electrophile. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.[6]

  • Triethylamine (N(CH₂CH₃)₃): A non-nucleophilic organic base.[7][8] Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[9][10] This is critical, as the generated HCl would otherwise protonate the starting N-methylaniline, rendering it non-nucleophilic and halting the reaction.[9]

  • Dichloromethane (DCM): An inert, anhydrous aprotic solvent. It is chosen for its ability to dissolve the reactants and its lack of reactivity under the reaction conditions.[10]

The reaction must be conducted under anhydrous (moisture-free) conditions. Methanesulfonyl chloride is highly susceptible to hydrolysis, where it reacts with water to form the unreactive methanesulfonic acid, which would significantly lower the yield of the desired product.[9][10]

// Edges NMA -> Attack; MsCl -> Attack; Attack -> Intermediate [label="Forms"]; Intermediate -> Elimination [label="Collapses"]; Elimination -> Product; Elimination -> Neutralization [label="Generates HCl for"]; TEA -> Neutralization [label="Scavenges HCl"]; Neutralization -> Salt [label="Forms"]; } Caption: Reaction mechanism for sulfonamide formation.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis, yielding the target compound with high purity.

Materials & Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-methylanilineC₇H₉N107.155.00 g46.661.0
Methanesulfonyl ChlorideCH₃SO₂Cl114.554.1 mL (5.86 g)51.151.1
Triethylamine(C₂H₅)₃N101.197.8 mL (5.66 g)55.931.2
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
1M Hydrochloric AcidHCl (aq)-~50 mL--
Saturated Sodium BicarbonateNaHCO₃ (aq)-~50 mL--
BrineNaCl (aq)-~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g--
Equipment
  • 250 mL round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (recrystallization dish or chromatography column)

Step-by-Step Methodology

G start Start setup 1. Reaction Setup Dissolve N-methylaniline & TEA in anhydrous DCM under N₂. start->setup cool 2. Cooling Cool solution to 0 °C in an ice bath. setup->cool addition 3. Reagent Addition Add methanesulfonyl chloride dropwise via dropping funnel. cool->addition react 4. Reaction Allow to warm to RT and stir for 12-16 hours. Monitor by TLC. addition->react workup 5. Workup Dilute with DCM. Transfer to separatory funnel. react->workup wash_hcl 6. Acid Wash Wash with 1M HCl (removes excess TEA). workup->wash_hcl wash_bicarb 7. Base Wash Wash with sat. NaHCO₃ (removes residual acid). wash_hcl->wash_bicarb wash_brine 8. Brine Wash Wash with brine (removes bulk water). wash_bicarb->wash_brine dry 9. Drying & Filtration Dry organic layer over Na₂SO₄, then filter. wash_brine->dry concentrate 10. Concentration Remove solvent under reduced pressure (rotary evaporator). dry->concentrate purify 11. Purification Purify crude product via recrystallization or column chromatography. concentrate->purify end Pure Product purify->end

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylaniline (5.00 g, 46.66 mmol) and 100 mL of anhydrous dichloromethane.[10] Add triethylamine (7.8 mL, 55.93 mmol) to the solution with magnetic stirring.

  • Cooling: Cool the flask in an ice bath to 0 °C. Maintaining a low temperature during the addition of the electrophile is crucial to control the exothermic reaction and prevent the formation of side products.[5][9]

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (4.1 mL, 51.15 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[4] A rapid addition can create localized high concentrations, potentially favoring side reactions.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting N-methylaniline spot has been consumed.

  • Workup: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Dilute with an additional 50 mL of DCM.

  • Washing Sequence:

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove unreacted triethylamine and N-methylaniline.[4][9]

    • Wash with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to neutralize any remaining acid.[4][9]

    • Finally, wash with brine (1 x 50 mL) to remove the bulk of the dissolved water.[4][9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: This is the preferred method for solid products.[10] Suitable solvents include ethanol or mixtures of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, which are then collected by vacuum filtration.[5]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting & Side Reactions

  • Low Yield: This is often due to the hydrolysis of methanesulfonyl chloride.[9][10] Ensure all glassware is thoroughly dried and anhydrous solvents are used. The reaction should be performed under an inert atmosphere.[9][10]

  • Presence of Starting Material: If TLC shows significant unreacted N-methylaniline, the reaction may have stalled due to insufficient base or hydrolysis of the sulfonyl chloride.[9] Ensure at least a stoichiometric equivalent of base is used.

  • Formation of Di-sulfonated Byproduct: While N-methylaniline is a secondary amine and cannot be di-sulfonated on the nitrogen, contamination with primary anilines could lead to such byproducts. Using high-purity N-methylaniline is essential.

  • C-Sulfonylation: Under certain conditions, electrophilic aromatic substitution can occur on the aniline ring.[9] The described protocol, using a base at low temperatures, strongly favors N-sulfonylation.[9]

Safety & Handling

All manipulations should be performed in a well-ventilated chemical fume hood.[11] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, must be worn at all times.[11][12]

  • Methanesulfonyl Chloride: Highly corrosive, toxic, and a lachrymator.[2][13][14] It reacts with water to produce corrosive fumes.[11][12] Handle with extreme care under an inert atmosphere.[12] In case of a spill, absorb with an inert material like vermiculite.[11]

  • N-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[15][16][17] It may cause damage to organs through prolonged or repeated exposure.[15][17] Avoid contact with skin and eyes.[18]

  • Triethylamine: Flammable liquid with a strong odor.[7] It is corrosive and can cause severe skin and eye irritation.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.

Emergency eyewash and safety shower stations should be readily accessible.[11] Dispose of all chemical waste according to institutional and local regulations.[16][18]

References

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • Methanesulfonylation of Anilines - Technical Support. BenchChem.
  • N-methylaniline - Safety D
  • Methanesulfonyl Chloride for Synthesis MSDS. Loba Chemie.
  • Methane Sulphonyl Chloride Material Safety D
  • Common Issues in Sulfonamide Synthesis and Solutions. BenchChem.
  • N-METHYLANILINE 98% MSDS. Loba Chemie.
  • Application Notes for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • N-Methylaniline SDS, Safety D
  • Methanesulfonyl Chloride - CAMEO Chemicals. NOAA.
  • Application Notes for Large-Scale Synthesis of N-Phenylmethanesulfonamide. BenchChem.
  • Safety Data Sheet - Methanesulfonyl Chloride. FUJIFILM Wako.
  • Safety d
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Macmillan Group, Princeton University.
  • Triethylamine - Wikipedia. Wikipedia.
  • Methanesulfonyl chloride - Wikipedia. Wikipedia.
  • The Synthesis of Functionalised Sulfonamides. CORE.
  • Triethylamine: Versatile Catalyst in Chemistry.
  • Expedient Synthesis of Sulfinamides
  • Methanesulfonyl Chloride | Properties, Structure & Mesyl

Sources

Application Notes & Protocols: The Strategic Utility of N-methyl-N-phenylmethanesulfonamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-N-phenylmethanesulfonamide, a tertiary sulfonamide, is a versatile intermediate in organic synthesis. This guide provides an in-depth exploration of its synthesis, key applications, and detailed experimental protocols. We will delve into its role as a precursor for constructing complex heterocyclic scaffolds, particularly in the synthesis of pharmacologically relevant carbazoles and pyrazoles. The document further outlines critical safety and handling procedures, characteristic spectroscopic data, and the mechanistic rationale behind its synthetic utility, offering researchers a comprehensive resource for leveraging this compound in their synthetic endeavors.

Introduction: Understanding the Intermediate

This compound (C₈H₁₁NO₂S) belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group linked to an amine.[1] Unlike primary or secondary sulfonamides, the nitrogen atom in this molecule is tertiary, being substituted with both a methyl and a phenyl group. This structural feature imparts specific reactivity and physical properties that make it a valuable building block. It serves as a stable, crystalline solid that can be readily functionalized to create more complex molecular architectures, particularly within medicinal chemistry programs aimed at developing enzyme inhibitors or other therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₈H₁₁NO₂S[2]
Molecular Weight 185.25 g/mol [2]
CAS Number 13229-35-1[2]
Appearance Reported as beige or powder solid[3]
Melting Point 93 - 97 °C[3]

Synthesis of the Intermediate

The preparation of this compound is a straightforward nucleophilic substitution reaction. The most common and efficient method involves the reaction of N-methylaniline with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 2.1: Synthesis of this compound

This protocol details the synthesis from commercially available starting materials.

Workflow Diagram:

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification NMA N-Methylaniline Mix Combine NMA, Base, Solvent Cool to 0 °C NMA->Mix MSC Methanesulfonyl Chloride Add Add MSC dropwise MSC->Add Base Pyridine or Triethylamine Base->Mix Solvent Dichloromethane (DCM) Solvent->Mix Mix->Add Stir Stir at room temperature Add->Stir Quench Quench with H₂O Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with HCl (aq), NaHCO₃ (aq), Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Product This compound Recrystallize->Product G cluster_carbazole Carbazole Synthesis cluster_pyrazole Pyrazole Synthesis Intermediate 1-(4-hydrazinophenyl)-N- methylmethanesulfonamide Fischer Fischer Indole Synthesis Intermediate->Fischer Condensation Condensation Reaction Intermediate->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Fischer Carbazole N-methyl-tetrahydro- carbazolyl-methanesulfonamide Fischer->Carbazole Diketone β-Diketone Diketone->Condensation Pyrazole N-methyl-pyrazolylphenyl- methanesulfonamide Condensation->Pyrazole

Sources

Application Notes and Protocols: Synthesis of Carbazoles and Pyrazoles Bearing the N-Methylmethanesulfonamide Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

In the landscape of medicinal chemistry and materials science, the carbazole and pyrazole scaffolds are cornerstones of innovation, recognized for their broad spectrum of biological activities and unique photophysical properties.[1][2] The strategic incorporation of a sulfonamide group, a well-established pharmacophore, into these heterocyclic systems presents a compelling avenue for the development of novel molecular entities with potentially enhanced therapeutic profiles.

This technical guide delineates a robust and reproducible methodology for the synthesis of carbazole and pyrazole derivatives functionalized with an N-methylmethanesulfonamide substituent. It is crucial to clarify a common point of potential confusion: this protocol does not employ "N-methyl-N-phenylmethanesulfonamide" as a direct cyclizing agent. Instead, it leverages a strategically designed hydrazine-bearing sulfonamide intermediate, which serves as the linchpin for subsequent classical, yet highly effective, cyclization strategies—namely, the Fischer indole synthesis for carbazoles and a Knorr-type condensation for pyrazoles.

This document is structured to provide not just a series of steps, but a deeper understanding of the causality behind the experimental design. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by empirical data. For the discerning researcher, this guide aims to be a practical and intellectually stimulating resource for the synthesis of this promising class of compounds.

Part 1: Synthesis of the Key Hydrazine Intermediate

The successful synthesis of the target heterocycles is contingent upon the efficient preparation of the key building block: 1-(4-hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride . This intermediate is synthesized from the readily available N-methyl-4-aminophenylethanesulfonamide via a two-step diazotization and reduction sequence.

Reaction Pathway: Synthesis of the Hydrazine Intermediate

cluster_0 Synthesis of 1-(4-hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride Start N-methyl-4-aminophenyl- ethanesulfonamide Intermediate1 Diazonium Salt Start->Intermediate1 1. NaNO2, HCl 2. SnCl2 End 1-(4-hydrazinylphenyl)-N-methyl- ethanesulfonamide hydrochloride Intermediate1->End cluster_1 Carbazole Synthesis Workflow Start Hydrazine Intermediate (2a) Reaction Reflux in Acetic Acid with Sodium Acetate Start->Reaction Ketone Cyclohexanone (3) or N-methyl-4-piperidone (5) Ketone->Reaction Product N-methyl-substituted Tetrahydrocarbazole (4a or 6a) Reaction->Product

Caption: Workflow for the synthesis of sulfonamide-substituted carbazoles.

Detailed Protocol: Synthesis of N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide (4a)
  • Reaction Setup:

    • To a round-bottom flask, add the hydrazine intermediate (2a, 0.011 M), cyclohexanone (3, 0.011 M), sodium acetate (0.015 M), and glacial acetic acid (25 mL). [1]

  • Cyclization:

    • Heat the reaction mixture to reflux with constant stirring for 5 hours. [1] * Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, remove the acetic acid under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under vacuum.

    • The crude product can be purified by crystallization from methanol to yield the pure tetrahydrocarbazole derivative (4a). [1]

Quantitative Data: Carbazole Derivatives
CompoundKetone UsedYield (%)Melting Point (°C)
4a Cyclohexanone65154-157
6a N-methyl-4-piperidone--

Data sourced from Rao et al., 2011. [1]The yield for compound 6a was not explicitly stated in the available text.

Part 3: Application in Pyrazole Synthesis via Knorr-type Cyclocondensation

The synthesis of the pyrazole ring is accomplished by the condensation of the hydrazine intermediate with a β-diketone. This reaction is a classic example of a Knorr-type pyrazole synthesis, which is highly efficient for the construction of substituted pyrazoles.

Mechanism Insight: Knorr-type Pyrazole Synthesis

The reaction proceeds through the initial condensation of the more reactive hydrazine nitrogen with one of the carbonyl groups of the β-diketone to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, affords the stable aromatic pyrazole ring.

Experimental Workflow: Pyrazole Synthesis

cluster_2 Pyrazole Synthesis Workflow Start Hydrazine Intermediate (2a) Reaction Heat in DMF (80-85 °C) Start->Reaction Diketone Substituted β-diketone (7) Diketone->Reaction Product N-methyl-substituted Pyrazole (8a) Reaction->Product

Sources

"N-methyl-N-phenylmethanesulfonamide" in the synthesis of 5-HT6 antagonists for cognitive disorders

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Strategic Use of N-Phenylmethanesulfonamide Scaffolds in the Synthesis of Potent 5-HT₆ Receptor Antagonists for Cognitive Disorders

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cognitive impairment associated with neurodegenerative and neuropsychiatric disorders, such as Alzheimer's disease and schizophrenia, represents a significant and growing unmet medical need. The serotonin 6 (5-HT₆) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a high-value therapeutic target for enhancing cognitive function.[1] Antagonism of the 5-HT₆ receptor has been shown to modulate multiple neurotransmitter systems, including the crucial cholinergic and glutamatergic pathways, leading to pro-cognitive effects.[2][3] A recurring and highly effective structural motif in many potent 5-HT₆ antagonists is the N-phenylmethanesulfonamide core. This guide details the strategic importance of this scaffold, using building blocks like N-methyl-N-phenylmethanesulfonamide and its derivatives, and provides a detailed protocol for the synthesis and evaluation of a relevant antagonist series.

The 5-HT₆ Receptor: A Prime Target for Cognitive Enhancement

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) concentrated in brain regions vital for learning and memory, such as the hippocampus and cortex.[2] Unlike other serotonin receptors, its near-exclusive expression in the CNS makes it an attractive target for minimizing peripheral side effects.

The therapeutic hypothesis for 5-HT₆ antagonism is compelling. Blocking the activity of this receptor leads to a disinhibition of downstream signaling pathways, resulting in the increased release of key neurotransmitters.[2][4] This modulation is believed to be the primary mechanism behind the observed cognitive benefits.

  • Cholinergic Enhancement: Increased acetylcholine levels in the hippocampus and cortex are strongly associated with improved memory formation and recall.[2][3]

  • Glutamatergic Modulation: Enhanced glutamate signaling can improve synaptic plasticity, a fundamental process for learning and memory.[2]

This dual modulation offers a promising strategy for treating the complex cognitive deficits seen in diseases like Alzheimer's.[3][5]

G cluster_0 Presynaptic Neuron cluster_1 Downstream Effects cluster_2 Therapeutic Outcome Antagonist 5-HT₆ Antagonist Receptor 5-HT₆ Receptor Antagonist->Receptor Blocks GABA ↓ GABA Release Receptor->GABA Inhibits ACh ↑ Acetylcholine Release GABA->ACh Disinhibits Glu ↑ Glutamate Release GABA->Glu Disinhibits Cognition Cognitive Enhancement (Learning & Memory) ACh->Cognition Glu->Cognition

Caption: Mechanism of 5-HT₆ Antagonist Action.

N-Phenylmethanesulfonamide: A Privileged Scaffold

The N-phenylmethanesulfonamide moiety is a cornerstone in the design of high-affinity 5-HT₆ antagonists. This structural feature serves as a rigid and effective scaffold that correctly orients other critical pharmacophoric elements—typically a basic amine and an extended aromatic system—within the receptor's binding pocket. Building blocks such as this compound provide a direct and versatile entry point for introducing this key functional group during synthesis.[6] Its chemical stability and synthetic tractability make it an ideal starting point or intermediate for constructing libraries of potential drug candidates.[7]

Synthesis Protocol: Aryl Sulfonamides as 5-HT₆ Antagonists

This section details a representative multi-step synthesis of 3-((1,4-diazepan-1-yl)methyl)phenyl-methanesulfonamide derivatives, a class of compounds shown to possess potent 5-HT₆ antagonist activity.[1][2] The protocol is adapted from established literature and highlights the core chemical transformations required.

Rationale Behind the Workflow

The synthetic strategy is designed for modularity, allowing for the introduction of diversity at two key points: the diazepane ring and the sulfonyl chloride. This enables the creation of a focused compound library for structure-activity relationship (SAR) studies. The reduction of the nitro group to an amine is a critical step, creating the nucleophile necessary for the subsequent sulfonylation.

G A Step 1: Reductive Amination (3-Nitrobenzaldehyde + Diazepane) B Intermediate 1 (Nitro-Aryl Diazepane) A->B Yields C Step 2: Nitro Group Reduction (Fe/NH₄Cl) B->C D Intermediate 2 (Amino-Aryl Diazepane) C->D Yields E Step 3: Sulfonylation (Reaction with Sulfonyl Chloride) D->E F Final Product (Aryl Sulfonamide Derivative) E->F Yields

Caption: General Synthetic Workflow.
Step-by-Step Methodology

Protocol 1: Synthesis of N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide

  • Step 1: Synthesis of 1-((3-nitrophenyl)methyl)-1,4-diazepane (Intermediate 1)

    • To a solution of 3-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL), add 1,4-diazepane (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. This is a mild reducing agent ideal for reductive amination, minimizing over-reduction.

    • Stir the reaction at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).[1]

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

  • Step 2: Synthesis of 3-((1,4-diazepan-1-yl)methyl)aniline (Intermediate 2)

    • Dissolve Intermediate 1 (1.0 eq) in a mixture of ethanol and water (4:1, 15 mL).

    • Add ammonium chloride (NH₄Cl, 5.0 eq) followed by iron powder (Fe, 5.0 eq).

    • Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours. The Fe/NH₄Cl system is a classic and effective method for the reduction of aromatic nitro groups to anilines.[2]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Basify the remaining aqueous solution with 1M sodium hydroxide (NaOH) to pH ~10 and extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the desired aniline, which is often used in the next step without further purification.

  • Step 3: Synthesis of N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide (Final Product)

    • Dissolve Intermediate 2 (1.0 eq) in DCM (15 mL) and add triethylamine (TEA, 2.5 eq). Cool the mixture to 0 °C in an ice bath. TEA acts as a base to neutralize the HCl generated during the reaction.[1]

    • Add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor completion by TLC. Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to afford the final compound.

In Vitro Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their affinity and functional activity at the 5-HT₆ receptor.

Protocol 2: 5-HT₆ Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for the human 5-HT₆ receptor.

  • Materials:

    • Cell membranes from HEK-293 cells stably expressing the human 5-HT₆ receptor.

    • Radioligand: [³H]-LSD or another suitable 5-HT₆ radiolabeled ligand.

    • Non-specific binding control: Methiothepin or another high-affinity 5-HT₆ ligand (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Synthesized test compounds at various concentrations.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, combine the cell membranes (10-20 µg protein), the radioligand (at a concentration near its Kₔ, e.g., 1.5 nM [³H]-LSD), and either buffer, test compound, or the non-specific binding control.

    • Incubate the plate at 37 °C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific counts from the total counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Representative Data

The following table presents example binding affinity data for a series of hypothetical N-phenylmethanesulfonamide analogs.

Compound IDR¹ (on Diazepane)R² (on Sulfonyl)5-HT₆ Kᵢ (nM)
Ref-Cmpd HMethyl15.8
AN-01 MethylMethyl9.2
AN-02 HPhenyl25.4
AN-03 H4-Methoxy-phenyl18.1
AN-04 MethylPhenyl12.5

Data is for illustrative purposes only.

Conclusion and Future Directions

The N-phenylmethanesulfonamide scaffold is a validated and highly valuable structural component in the rational design of 5-HT₆ receptor antagonists. The synthetic pathways to access these molecules are robust and amenable to library synthesis, allowing for extensive exploration of the chemical space around the core structure. By leveraging versatile building blocks and established synthetic protocols, researchers can efficiently generate novel candidates for cognitive disorders. Future work should focus on optimizing the pharmacokinetic properties (e.g., CNS penetration, metabolic stability) of high-affinity leads to identify compounds with the potential for clinical success in treating devastating conditions like Alzheimer's disease.

References

  • Gothoskar, A. V., Joshi, A. A., & Kulkarni, V. M. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT6 Antagonists in Cognitive Disorders. Central Nervous System Agents in Medicinal Chemistry, 16(3). Available from: [Link]

  • Bentham Open. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders. Bentham Open. Available from: [Link]

  • Nikiforuk, A. (2015). 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia. PubMed. Available from: [Link]

  • Foley, A. G., et al. (2009). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. PubMed. Available from: [Link]

  • Ivachtchenko, A. V., et al. (2014). The serotonin 5-HT6 receptor: a viable drug target for treating cognitive deficits in Alzheimer's disease. Taylor & Francis Online. Available from: [Link]

  • Meneses, A. (2011). 5-HT(6) receptor and cognition. PubMed. Available from: [Link]

  • Patsnap Synapse. (2024). What are 5-HT6 receptor antagonists and how do they work? Patsnap Synapse. Available from: [Link]

  • Toma, L., et al. (2023). 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. PubMed Central. Available from: [Link]

  • Tarazi, F. I., et al. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. PubMed. Available from: [Link]

  • Renault, J., et al. (2001). Solid phase synthesis of sulphonamides: novel ligands of 5-HT6 receptors. PubMed. Available from: [Link]

  • Glennon, R. A., et al. (2004). Binding of sulfonyl-containing arylalkylamines at human 5-HT6 serotonin receptors. PubMed. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). IN-SILICO STUDY OF ARYL SULPHONAMIDES AS 5-HT6 SEROTONIN LIGAND: A 2D QSAR STUDY USING TOPOLOGICAL DESCRIPTORS. IJPSR. Available from: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available from: [Link]

Sources

"N-methyl-N-phenylmethanesulfonamide" applications as a pharmaceutical and pesticide intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-methyl-N-phenylmethanesulfonamide: A Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

Introduction: The Role of the Sulfonamide Scaffold

The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of modern medicinal and agricultural chemistry. Its presence in a molecule can significantly influence physicochemical properties such as acidity, hydrogen bonding capability, solubility, and metabolic stability. This compound is a tertiary sulfonamide that serves as a valuable, structurally rigid building block. Its unique configuration, featuring both a methyl and a phenyl group on the nitrogen atom, offers a distinct steric and electronic profile, making it a strategic intermediate for creating complex, biologically active molecules. This guide provides detailed application notes and protocols for the use of this compound, designed for researchers and development scientists in the pharmaceutical and pesticide industries.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties is critical for its effective and safe use in synthesis.

PropertyValueSource
Chemical Name This compoundIUPAC
Molecular Formula C₈H₁₁NO₂S[1]
Molecular Weight 185.24 g/mol [2]
CAS Number 19299-41-3 (for the related N-methylbenzenemethanesulfonamide)[1][2]
Appearance Expected to be a solid at room temperature[3]
Solubility Soluble in polar organic solvents; low solubility in water[4]

Safety & Handling:

This compound and its precursors should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] It may cause skin and eye irritation.[7] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[3] Consult the specific Safety Data Sheet (SDS) before use.

Synthesis of the Intermediate: this compound

The standard synthesis of this compound involves the reaction of N-methylaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[8]

Protocol 1: Synthesis via N-methylaniline and Methanesulfonyl Chloride

Objective: To synthesize this compound on a laboratory scale.

Materials:

  • N-methylaniline (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Controlling Exothermicity: Cool the solution to 0 °C using an ice bath. This is critical to manage the exothermic nature of the sulfonylation and prevent side reactions.[8]

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Acid Wash: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl to remove excess triethylamine and unreacted N-methylaniline.

  • Work-up - Base and Brine Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine to remove residual water.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Causality Behind Choices:

  • Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water, which would lead to the formation of methanesulfonic acid and reduce the yield.[8]

  • Slight Excess of MsCl: A slight excess ensures the complete consumption of the more valuable N-methylaniline starting material.

  • Aqueous Work-up: The series of washes is designed to systematically remove the base, unreacted starting materials, and salts, leading to a cleaner crude product before final purification.

Synthesis Workflow Diagram

cluster_setup 1. Reaction Setup cluster_reaction 2. Sulfonylation cluster_workup 3. Aqueous Work-up cluster_isolation 4. Isolation & Purification NMA N-Methylaniline TEA Triethylamine DCM Anhydrous DCM MsCl Methanesulfonyl Chloride (in DCM, 0°C) ReactionVessel Stirred Reaction (0°C -> RT, 12-16h) MsCl->ReactionVessel Wash_HCl Wash with 1M HCl ReactionVessel->Wash_HCl Wash_Bicarb Wash with Sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry (MgSO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify Product Pure N-methyl-N- phenylmethanesulfonamide Purify->Product

Caption: Workflow for the synthesis of this compound.

Application as a Pharmaceutical Intermediate

The this compound scaffold is present in complex, high-value pharmaceutical agents. Its role is often to serve as a structurally rigid linker or to engage in specific interactions with biological targets. The sulfonamide group is a known bioisostere for carboxylic acids and amides and can act as a hydrogen bond acceptor.

Case Study: A Scaffold in Kinase Inhibitors

The this compound moiety is a key component of advanced kinase inhibitors. For example, the compound N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide (CAS 717906-29-1) is a complex molecule where this intermediate is clearly identifiable.[9][10] In such molecules, the sulfonamide group can improve pharmacokinetic properties and provide a key vector for binding within an enzyme's active site.

Conceptual Protocol 2: Incorporation into a Bioactive Scaffold

Objective: To illustrate the use of a substituted this compound derivative in a nucleophilic aromatic substitution (SNAᵣ) reaction, a common step in building complex pharmaceuticals.

Rationale: This protocol outlines a hypothetical but mechanistically sound reaction where an ortho-functionalized this compound intermediate is coupled with a heterocyclic chloride.

Materials:

  • N-methyl-N-(2-(aminomethyl)phenyl)methanesulfonamide (Intermediate A)

  • 2-chloro-5-(trifluoromethyl)pyrimidine (Heterocycle B)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vial, magnetic stirrer, heating block

Procedure:

  • Setup: To a reaction vial, add Intermediate A (1.0 eq), Heterocycle B (1.1 eq), and DIPEA (2.0 eq) in DMF.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C. The higher temperature is necessary to drive the SNAᵣ reaction, which is often slower than standard amide couplings.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the DMF and excess base.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting product by preparative HPLC or column chromatography to yield the desired coupled product.

Pharmaceutical Synthesis Pathway

cluster_reaction Coupling Reaction (SNAr) Intermediate Substituted N-methyl-N- phenylmethanesulfonamide (Intermediate A) Conditions Base (DIPEA) Solvent (DMF) Heat (80-100°C) Intermediate->Conditions Heterocycle Activated Heterocycle (e.g., Chloropyrimidine) Heterocycle->Conditions Product Complex Pharmaceutical Scaffold Conditions->Product Nucleophilic Aromatic Substitution

Caption: Conceptual pathway for incorporating the intermediate into a drug scaffold.

Application as a Pesticide Intermediate

In agrochemicals, the sulfonamide group is a key feature in many herbicides and fungicides. It can act as a linker between different pharmacophores and its metabolic stability can contribute to the desired persistence profile of the pesticide. N-methylmethanesulfonamide is a known intermediate for various crop protection agents.[11] By extension, this compound offers a more lipophilic and sterically defined building block for creating novel pesticides.

Conceptual Protocol 3: Synthesis of a Pro-Herbicidal Compound

Objective: To synthesize a hypothetical pro-herbicide by coupling this compound with a side chain containing a masked active group.

Rationale: This protocol describes the N-alkylation of the phenyl ring (via a precursor) of the intermediate, a common strategy for linking different molecular fragments. This assumes a starting material of N-methyl-N-(4-hydroxyphenyl)methanesulfonamide.

Materials:

  • N-methyl-N-(4-hydroxyphenyl)methanesulfonamide (1.0 eq)

  • 2-Chloro-N,N-diethylacetamide (Side Chain) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone or DMF

  • Reaction flask, condenser, heating mantle

Procedure:

  • Setup: In a round-bottom flask, suspend N-methyl-N-(4-hydroxyphenyl)methanesulfonamide and potassium carbonate in acetone.

  • Addition: Add the 2-chloro-N,N-diethylacetamide side chain to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 8-12 hours. The K₂CO₃ acts as a base to deprotonate the phenol, which then acts as a nucleophile in a Williamson ether synthesis.

  • Work-up: After cooling, filter off the potassium salts and wash with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the target ether-linked compound.

Pesticide Synthesis Workflow

cluster_reaction Williamson Ether Synthesis Intermediate Phenolic N-methyl-N- phenylmethanesulfonamide ReactionVessel Reflux in Acetone Intermediate->ReactionVessel Sidechain Electrophilic Side Chain (e.g., Chloroacetamide) Sidechain->ReactionVessel Base Base (K₂CO₃) Base->ReactionVessel Product Pro-Pesticide Molecule ReactionVessel->Product Nucleophilic Substitution

Caption: Workflow for the synthesis of a potential pro-pesticide.

Troubleshooting Common Synthetic Issues

IssuePotential CauseSolution
Low Yield in Synthesis 1. Incomplete reaction. 2. Hydrolysis of methanesulfonyl chloride.1. Extend reaction time or slightly increase temperature. 2. Ensure all glassware and solvents are anhydrous; run under an inert atmosphere.[8]
Di-sulfonylation Use of excess methanesulfonyl chloride.Use carefully controlled stoichiometry, or a slight excess of the N-methylaniline starting material.[8]
No Reaction in Coupling 1. Insufficient temperature. 2. Deactivated heterocyclic substrate.1. Increase reaction temperature incrementally. 2. Consider using a more reactive substrate (e.g., a fluoro- or bromo-heterocycle).
Difficult Purification Presence of starting materials or closely related side products.Optimize the aqueous work-up to remove as many impurities as possible before chromatography. Use a gradient elution for chromatography.

Conclusion

This compound is a highly valuable intermediate whose utility stems from the unique properties of the tertiary sulfonamide group. It provides a stable, well-defined scaffold that can be incorporated into complex molecular architectures. By understanding the core reactivity of this intermediate and employing carefully controlled reaction conditions, researchers can leverage this compound to construct novel and potent molecules for the pharmaceutical and agrochemical industries.

References

  • AK Scientific, Inc. (n.d.). N-Methyl methanesulfonamide Safety Data Sheet.
  • PubChem (n.d.). Methanesulfonamide, N-phenyl-. National Institutes of Health. Retrieved from [Link]

  • PubChem (n.d.). N-Methyl-N-(2-(((2-((2-oxo-2,3-dihydro-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide. National Institutes of Health. Retrieved from [Link]

  • BenchChem (n.d.). Technical Support Center: Methanesulfonylation of Anilines.
  • Venugopala Rao, B., Hariharakrishnan, V. S., & Dubey, P. K. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 24.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methyl Methanesulfonamide: A Key Intermediate for Pharma & Agro. Retrieved from [Link]

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133.
  • Asian Journal of Chemistry (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Retrieved from [Link]

  • PubChem (n.d.). N-Methylmethanesulfonamide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate (n.d.). Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide.
  • Google Patents (n.d.). Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
  • YUFENG (n.d.). N-Methylmethanesulfonamide.
  • Wikipedia (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "N-phenylmethanesulfonamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-phenylmethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during this common yet nuanced transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

The Challenge of Synthesizing N-Phenylmethanesulfonamide

The reaction of aniline with methanesulfonyl chloride (MsCl) is a fundamental method for forming a sulfonamide bond, often performed under Schotten-Baumann conditions.[1][2] While straightforward in principle, the reaction's success is highly sensitive to reagent quality, reaction conditions, and the presence of competing reaction pathways. Low yields are a frequent complaint, typically stemming from a handful of preventable issues. This guide provides a structured, question-and-answer-based approach to troubleshooting these problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is drastically low, despite following the procedure. What are the most likely reasons?

A1: Consistently low yields in this synthesis almost always point to one of three primary issues: hydrolysis of the electrophile, incomplete reaction, or loss of product during the work-up phase.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is exceptionally reactive and highly sensitive to moisture.[3][4][5][6] Water present in your solvent, on your glassware, or from atmospheric humidity will rapidly hydrolyze MsCl to the unreactive methanesulfonic acid.[5][6] This is often the single largest contributor to low yields as it consumes your electrophile in a non-productive pathway.

    • Solution: Strict adherence to anhydrous conditions is critical. Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[5][7]

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, excessively low temperatures that slow the kinetics, or poor reagent quality.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time.[7] Also, verify the quality of your starting materials, particularly the methanesulfonyl chloride, which can degrade upon improper storage.[7]

  • Product Loss During Work-up: N-phenylmethanesulfonamide has an acidic N-H proton. During aqueous work-up, especially with strong bases, the product can be deprotonated to form a water-soluble salt, leading to significant loss into the aqueous layer.[8]

    • Solution: Carefully control the pH during aqueous washes. A particularly effective purification strategy involves intentionally extracting the product into a dilute aqueous base (e.g., 2N NaOH), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[8]

Q2: My reaction is producing a significant amount of a major byproduct. How can I identify and prevent it?

A2: The most common byproduct in this reaction is the di-sulfonated aniline, N,N-bis(methylsulfonyl)aniline .[7] This occurs when the desired N-phenylmethanesulfonamide product is itself deprotonated by the base and reacts with a second molecule of methanesulfonyl chloride.

This side reaction is favored by:

  • Using an excess of methanesulfonyl chloride.

  • High reaction temperatures.

  • Rapid, non-controlled addition of methanesulfonyl chloride.[7]

To minimize or eliminate the formation of this byproduct, implement the following corrective actions.

Corrective ActionRationale
Control Stoichiometry Use a slight excess of aniline (e.g., 1.05–1.1 equivalents) relative to methanesulfonyl chloride. This ensures the more reactive starting amine consumes the MsCl before it can react with the less nucleophilic product.[7]
Maintain Low Temperature Perform the addition of methanesulfonyl chloride at a low temperature (0 °C is standard).[7][8] This slows the rate of the second sulfonylation reaction more significantly than the first.
Slow, Dropwise Addition Add the methanesulfonyl chloride solution to the reaction mixture slowly via a dropping funnel. This maintains a low instantaneous concentration of MsCl, favoring reaction with the more abundant aniline over the product.[7]
Q3: The reaction starts but seems to stop prematurely, with a large amount of unreacted aniline remaining. What's wrong?

A3: This is a classic symptom of electrophile quenching or nucleophile deactivation.

  • Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed.[7] This HCl will protonate any available amine, including the aniline starting material. Protonated aniline is no longer nucleophilic and will not react with MsCl, effectively halting the reaction.[5][7]

    • Solution: Ensure you are using at least one stoichiometric equivalent of a suitable base, such as pyridine or triethylamine, to neutralize the HCl as it is formed.[5][7]

  • Poor Quality Reagents: As mentioned in Q1, methanesulfonyl chloride that has been improperly stored can degrade via hydrolysis.[7][9] If the reagent is already partially decomposed to methanesulfonic acid, there simply isn't enough active electrophile to react with all of the aniline.

    • Solution: Use a fresh bottle of methanesulfonyl chloride or one that has been stored properly under anhydrous conditions.

Q4: How do I effectively purify the crude product to maximize recovery and purity?

A4: Recrystallization is the most effective and common method for purifying crude N-phenylmethanesulfonamide.[5][8]

  • Recommended Solvents: Ethanol or methanol are excellent choices for recrystallization.[8]

  • Purification Procedure:

    • Dissolve the crude solid in a minimum amount of the chosen solvent (e.g., ethanol) at its boiling point.

    • If colored impurities are present, add a small amount of activated charcoal to the hot solution and maintain boiling for a few minutes.

    • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears complete, place the flask in an ice bath to maximize precipitation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to obtain the final, purified product.[5][8]

Visualized Guides and Protocols

Reaction Mechanism and Side Reactions

The following diagrams illustrate the desired reaction pathway and the two most common competing side reactions that lead to low yield.

Reaction_Mechanism cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Product_H Protonated Product Intermediate->Product_H Elimination of Cl⁻ Product N-Phenylmethanesulfonamide Product_H->Product Deprotonation Base_H Protonated Base Salt Product_H->Base_H Base Base (e.g., Pyridine) Base->Product MsCl2 Methanesulfonyl Chloride MSA Methanesulfonic Acid (Inactive) MsCl2->MSA Hydrolysis Water Water (Moisture) Water->MSA Product2 N-Phenylmethanesulfonamide DiProduct Di-sulfonated Byproduct Product2->DiProduct Further Reaction MsCl3 Methanesulfonyl Chloride MsCl3->DiProduct Base2 Base Base2->DiProduct

Caption: Primary reaction mechanism and key side reactions.

Troubleshooting Workflow

Use this flowchart to systematically diagnose the cause of low yield in your experiment.

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc unreacted_aniline Significant Unreacted Aniline? check_tlc->unreacted_aniline major_byproduct Major Byproduct Present? unreacted_aniline->major_byproduct No check_base 1. Insufficient Base? 2. Degraded MsCl? 3. Moisture Contamination? unreacted_aniline->check_base Yes clean_reaction Reaction appears clean but yield is low? major_byproduct->clean_reaction No check_stoich Di-sulfonylation Likely. Check: 1. Stoichiometry (Excess MsCl?) 2. Reaction Temperature 3. Rate of MsCl Addition major_byproduct->check_stoich Yes check_workup Product lost during work-up. Review: 1. pH of aqueous layers 2. Extraction procedure clean_reaction->check_workup solution1 Use ≥1 eq. Base. Use fresh MsCl. Ensure anhydrous conditions. check_base->solution1 solution2 Use slight excess of aniline. Add MsCl slowly at 0 °C. check_stoich->solution2 solution3 Control pH carefully. Consider acid/base extraction/precipitation for purification. check_workup->solution3

Sources

Technical Support Center: Optimization of N-Sulfonyl Formamidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-sulfonyl formamidines. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in N-sulfonyl formamidine synthesis can stem from several factors, often related to reagent purity, reaction conditions, and the specific synthetic route chosen. Here are some common culprits and solutions:

  • Moisture Sensitivity: Many reagents used in these syntheses are sensitive to moisture. For instance, in methods utilizing sulfonyl chlorides or activating agents like thionyl chloride, hydrolysis can be a significant issue, leading to the formation of unreactive sulfonic acids.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solution: Use freshly purified reagents. If using a catalyst, ensure it has not degraded. Consider screening different catalysts or activators if one is proving ineffective.

  • Incorrect Stoichiometry: The ratio of reactants can significantly influence the reaction outcome. An excess of one reactant may lead to side product formation.

    • Solution: Carefully optimize the stoichiometry of your reactants. For multi-component reactions, a systematic variation of the reactant ratios can help identify the optimal conditions.[6][7]

  • Inappropriate Reaction Temperature: Many modern protocols for N-sulfonyl formamidine synthesis are designed to run at room temperature or slightly elevated temperatures.[3][6] Running the reaction at too high a temperature can lead to decomposition of reactants or products, while a temperature that is too low may result in an incomplete reaction.

    • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. If the reaction is sluggish at room temperature, gentle heating may be beneficial, but this should be optimized carefully.

Q2: I am observing significant byproduct formation. How can I minimize this?

Byproduct formation is a common challenge. The nature of the byproduct can often give clues as to what is going wrong.

  • Formation of N-Sulfonyl Amide: In some multi-component reactions, the formation of the corresponding N-sulfonyl amide can be a significant side reaction.[6]

    • Solution: This may indicate an issue with the reactivity of the "C1" source (e.g., ethyl propiolate or terminal ynone). Ensure its purity and consider adjusting the rate of addition.

  • Unreacted Starting Materials: The presence of unreacted sulfonamide or amine at the end of the reaction is a common issue.

    • Solution: This points to an incomplete reaction. Check the efficacy of your activating agent or catalyst. In direct condensation methods, the formation of an activated iminium intermediate is crucial.[8] Ensure that the conditions are suitable for its formation. Increasing the reaction time or temperature may also help drive the reaction to completion.

  • Formation of Isomers: For di-substituted N-sulfonyl formamidines, the formation of E/Z isomers is possible.[6]

    • Solution: The isomeric ratio is often influenced by the substituents on the nitrogen atoms. While it may be difficult to control the stereochemistry completely, purification by column chromatography can often separate the isomers.

Q3: What are the best practices for purifying N-sulfonyl formamidines?

The purification strategy will depend on the physical properties of your product (solid or oil) and the nature of the impurities.

  • Recrystallization: For solid products, recrystallization is often the most effective method for achieving high purity.[1]

    • Protocol: Select a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: This is a versatile technique for purifying both solid and oily products.

    • Protocol: Use silica gel as the stationary phase. The eluent system will depend on the polarity of your compound. A gradient of ethyl acetate in hexanes is a good starting point for many N-sulfonyl formamidines.

  • Simple Filtration: In some cases, particularly for large-scale syntheses, the product may precipitate out of the reaction mixture upon workup and can be isolated by simple filtration, avoiding the need for chromatography.[8][9]

Troubleshooting Guides

Guide 1: Catalyst-Free, One-Pot, Four-Component Synthesis

This method involves the reaction of a sulfonyl chloride, sodium azide, ethyl propiolate, and a primary or secondary amine.[6][7]

Problem Potential Cause Troubleshooting Step
Low or no product formation Incomplete in-situ formation of the sulfonyl azide.Ensure the sodium azide is dry and of high purity.
Low reactivity of the amine or sulfonyl chloride.Consider using a more nucleophilic amine or a more electrophilic sulfonyl chloride.
Decomposition of ethyl propiolate.Use freshly distilled or high-purity ethyl propiolate.
Formation of 4-ethoxycarbonyl-1H-1,2,3-triazole byproduct This is a known side reaction pathway from the triazoline intermediate.[6]Optimize the reaction temperature and time to favor the desired cycloreversion pathway.
Difficulty in isolating the product The product may be an oil or have similar polarity to byproducts.Utilize column chromatography with a carefully selected eluent system.

Experimental Protocols

Protocol 1: NaI-Catalyzed Direct Condensation of Sulfonamides and Formamides

This protocol provides a green and operationally simple method for the synthesis of N-sulfonyl formamidines using readily available starting materials.[4][5][10]

Materials:

  • Sulfonamide (1.0 mmol)

  • Formamide (e.g., N,N-Dimethylformamide, DMF, used as both reactant and solvent)

  • Sodium Iodide (NaI) (0.2 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the sulfonamide (1.0 mmol), NaI (0.2 mmol), and DMF (3 mL).

  • Stir the mixture at room temperature.

  • Add TBHP (3.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the time indicated by TLC or LC-MS monitoring (typically a few hours).

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Workflow: One-Pot, Four-Component Synthesis

G cluster_0 Reactant Preparation cluster_1 Reaction Vessel cluster_2 Workup & Purification A Sulfonyl Chloride E One-Pot Reaction Mixture (Mild Conditions, Catalyst-Free) A->E B Sodium Azide (NaN3) B->E C Ethyl Propiolate C->E D Primary/Secondary Amine D->E F Aqueous Workup E->F Reaction Completion G Extraction F->G H Purification (Chromatography/Recrystallization) G->H I Pure N-Sulfonyl Formamidine H->I

Caption: Workflow for the one-pot synthesis of N-sulfonyl formamidines.

Plausible Reaction Mechanism: Catalyst-Free Four-Component Synthesis

G reagents Sulfonyl Chloride + NaN3 + Amine + Ethyl Propiolate intermediateA In-situ formation of Enaminoester (A) and Sulfonyl Azide (B) reagents->intermediateA intermediateC 1,3-Dipolar Cycloaddition (A + B) intermediateA->intermediateC triazoline Triazoline Intermediate (C) intermediateC->triazoline cycloreversion Cycloreversion triazoline->cycloreversion product N-Sulfonyl Formamidine cycloreversion->product byproduct Ethyldiazoacetate cycloreversion->byproduct

Caption: Proposed mechanism for the four-component synthesis.[6]

References

  • Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Advances. [Link][2]

  • Catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N-sulfonyl formamidines. RSC Advances. [Link][6]

  • Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Publishing. [11]

  • Synthesis of N‐Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. ACS Publications. [Link][8]

  • Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. National Institutes of Health (NIH). [Link][3]

  • Catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N-sulfonyl formamidines. ResearchGate. [Link][7]

  • Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. PubMed. [Link][12]

  • Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride. Taylor & Francis Online. [Link][13]

  • Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. National Institutes of Health (NIH). [Link][14]

  • Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. ACS Publications. [Link][9]

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Technical Support Center: Purification of N-methyl-N-phenylmethanesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-methyl-N-phenylmethanesulfonamide. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding recrystallization techniques for this specific sulfonamide. Our goal is to synthesize technical accuracy with field-proven insights to ensure the successful purification of your compound.

Section 1: Foundational Principles & Solvent Selection

Recrystallization is a powerful technique for purifying solid organic compounds.[1] Its efficacy hinges on the principle of differential solubility: the compound of interest and its impurities exhibit different solubilities in a chosen solvent at different temperatures.[2] An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature (typically its boiling point).[3]

Choosing the Right Solvent

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[2] For sulfonamides like this compound, polar protic solvents are often a good starting point. The closely related compound, N-phenylmethanesulfonamide, is effectively recrystallized from ethanol or methanol, making these excellent candidates.[4]

Key Solvent Selection Criteria:

  • High Temperature Coefficient: The solvent must dissolve the compound when hot but not when cold.[1]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[5]

Table 1: Properties of Candidate Solvents for Sulfonamide Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 78.424.5A common and effective choice for sulfonamides.[6] Often used as a 95% solution with water.
Methanol 64.732.7Similar to ethanol, but its lower boiling point can be advantageous.[4]
Isopropanol 82.618.3Another excellent option for sulfonamides.[6]
Water 100.080.1Generally, sulfonamides have low water solubility, making it a potential anti-solvent in a mixed-solvent system (e.g., ethanol-water).[6][7]
Ethyl Acetate 77.16.0A less polar option that may be suitable depending on the specific impurities present.

Scientist's Note: Always perform small-scale solubility tests in test tubes before committing your entire batch of crude product. This allows you to empirically determine the best solvent or solvent mixture with minimal material loss.[3][6]

Section 2: Standard Recrystallization Protocol

This protocol outlines a standard single-solvent recrystallization procedure.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Place Crude Product in Erlenmeyer Flask add_solvent Add Minimal Amount of Hot Solvent start->add_solvent heat Heat to Boiling to Dissolve add_solvent->heat check_dissolved Fully Dissolved? heat->check_dissolved add_more_solvent Add More Hot Solvent (Portion-wise) check_dissolved->add_more_solvent No hot_filtration Perform Hot Gravity Filtration (If Insoluble Impurities Present) check_dissolved->hot_filtration Yes add_more_solvent->heat cool_slowly Cool Slowly to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Dissolve the Crude Solid: Place the crude this compound into an Erlenmeyer flask. In a separate flask, bring your chosen solvent (e.g., 95% ethanol) to a gentle boil, adding a boiling stone to prevent bumping.[8] Add a small portion of the hot solvent to the crude solid, just enough to cover it.[6]

  • Heat to Saturation: Place the flask containing the slurry on a hot plate and bring it to a boil. Swirl the flask continuously. Add more hot solvent in small portions until the solid just dissolves completely.[6]

    • Scientist's Note: It is crucial to add the minimum amount of hot solvent needed to dissolve the compound. Adding excess solvent will reduce the final yield as more product will remain dissolved upon cooling.[8][9]

  • Decolorize (If Necessary): If the hot solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[9]

  • Hot Gravity Filtration (If Necessary): If you added charcoal or if there are insoluble impurities, you must perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[5][9]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for the formation of large, pure crystals.[2]

    • Scientist's Note: Do not put the hot flask directly into an ice bath. Rapid cooling leads to the formation of small, impure crystals by trapping impurities in the rapidly forming lattice.[5][11]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[10]

  • Isolate and Wash Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[12]

  • Dry the Product: Allow the crystals to dry thoroughly on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered During Recrystallization q1 No Crystals Form Upon Cooling? start->q1 q2 Product Oiled Out (Formed a Liquid Layer)? start->q2 q3 Crystal Yield is Very Low? start->q3 q4 Crystals are Colored or Impure? start->q4 a1_1 Solution is Supersaturated. Induce crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. q1->a1_1 Yes a1_2 Too much solvent was used. Solution is not saturated. - Boil off some solvent. - Re-cool. q1->a1_2 If induction fails a2_1 Melting point of solid is below the solution temperature. 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool much more slowly. q2->a2_1 Yes a2_2 Solvent may be too nonpolar. - Try a more polar solvent (e.g., ethanol-water mixture). q2->a2_2 If problem persists a3_1 Too much solvent was used. (See Q1 solution) q3->a3_1 Yes a3_2 Premature crystallization during hot filtration. - Re-dissolve and re-filter using pre-heated glassware. q3->a3_2 Check filter paper a3_3 Incomplete cooling. - Ensure adequate time in ice bath. q3->a3_3 Check cooling time a4_1 Cooling was too rapid, trapping impurities. - Re-dissolve and cool slowly. q4->a4_1 Yes a4_2 Colored impurities present. - Re-dissolve, add activated charcoal, hot filter, and recrystallize. q4->a4_2 If colored a4_3 Inadequate washing. - Ensure crystals are washed with ice-cold solvent. q4->a4_3 Check washing step

Caption: Decision tree for troubleshooting common recrystallization issues.

Question: My solution has cooled completely, but no crystals have formed. What should I do?

Answer: This is a common issue that typically points to one of two causes: the solution is supersaturated, or too much solvent was used.[9]

  • Solution for Supersaturation: The energy barrier for crystal nucleation has not been overcome. You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask just below the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]

    • Seeding: Add a single, tiny "seed" crystal of the pure compound to the solution. This acts as a template for other molecules to crystallize upon.[9][11]

  • Solution for Excess Solvent: If induction techniques fail, it is likely the solution is not saturated. Re-heat the solution and boil off a portion of the solvent to increase the concentration of your compound. Then, allow it to cool again.[11]

Question: My product separated as an oily liquid instead of crystals. What is "oiling out" and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[9] This often happens when the melting point of the solid is lower than the boiling point of the solvent or when the solution is cooled too quickly from a very high concentration.[9]

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow the solution to cool much more slowly. Insulating the flask with a cloth can help.[9]

    • Change Solvents: The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or use a mixed-solvent system. For sulfonamides, an ethanol-water mixture can be effective.[9]

    • Induce at a Lower Temperature: Allow the solution to cool further before attempting to induce crystallization. The oil may solidify, at which point scratching or seeding can promote proper crystal growth.

Question: My final yield of pure crystals is very low. What went wrong?

Answer: A low yield can result from several factors throughout the process.

  • Possible Causes and Solutions:

    • Excess Solvent: As mentioned, using too much hot solvent is a primary cause of low yield, as a significant amount of product will remain in the mother liquor.[9]

    • Premature Crystallization: If the product crystallizes on the filter paper or in the funnel during hot filtration, significant loss can occur. To fix this, ensure all glassware for filtration is pre-heated and perform the filtration as quickly as possible.[9]

    • Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath after cooling to room temperature to maximize precipitation.[10]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.[12]

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I know if my this compound is pure after one recrystallization? A1: The most common methods are melting point determination and Thin Layer Chromatography (TLC). A pure compound should have a sharp melting point range (typically < 2°C). Compare the experimental melting point to the literature value. Running a TLC with the crude material and the recrystallized product side-by-side should show the disappearance of impurity spots in the purified sample.

Q2: What are the likely impurities in a crude this compound sample? A2: Impurities often stem from the synthesis. For sulfonamides made from an amine and a sulfonyl chloride, common impurities include unreacted starting materials (e.g., N-methylaniline) or hydrolyzed sulfonyl chloride (methanesulfonic acid).[4][6] A wash with a dilute acid or base during the initial work-up can help remove these before recrystallization.[4]

Q3: Can I use a two-solvent (mixed-solvent) system for recrystallization? A3: Yes, a two-solvent system is an excellent alternative if no single solvent is suitable.[12] The method involves dissolving the compound in a "good" solvent (in which it is highly soluble) at boiling temperature. Then, a "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the first solvent) is added dropwise until the solution becomes cloudy (saturated). A drop or two of the "good" solvent is then added to re-clarify the solution, which is then cooled slowly.[12] For this compound, a good system to try would be ethanol (good solvent) and water (anti-solvent).[6]

Q4: My purified crystals are still slightly colored. Should I perform a second recrystallization? A4: If a colored impurity is present, a second recrystallization may be necessary. Ensure that in the second attempt, you use a small amount of activated charcoal after dissolving the solid in the hot solvent. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration before you cool the solution to induce crystallization.[1][4]

References

  • RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 6.6D: Troubleshooting. Retrieved from [Link]

  • ChemBK. (2024). N-Methylmethanesulfonamide. Retrieved from [Link]

  • Mark Niemczyk. (2021, March 2). Crystallization of Sulfanilamide [Video]. YouTube. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

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Technical Support Center: Mastering Regioselective N-Functionalization of Heterocycles Through Solvent Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the regioselective N-functionalization of nitrogen-containing heterocycles. The unpredictable nature of these reactions, often yielding mixtures of isomers, is a common bottleneck in synthetic workflows. This document provides in-depth, field-proven insights and troubleshooting strategies, focusing on the critical and often underestimated role of the solvent in directing reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Effects

This section addresses the foundational principles governing how solvents influence the regioselectivity of N-functionalization reactions.

Question 1: Why is achieving regioselectivity in the N-functionalization of heterocycles so challenging?

Answer: The challenge arises from the presence of multiple, chemically similar nitrogen atoms within a single heterocyclic ring. For instance, in an unsymmetrically substituted pyrazole or imidazole, the two ring nitrogens possess comparable nucleophilicity, leading to competition during functionalization (e.g., alkylation or arylation).[1] This often results in the formation of a mixture of regioisomers, which can be difficult and costly to separate. The ultimate regiochemical outcome is determined by a subtle interplay of steric hindrance, electronic effects of substituents, and, crucially, the reaction conditions—especially the choice of base and solvent.[1][2]

Question 2: How, mechanistically, does a solvent influence which nitrogen atom reacts?

Answer: Solvents influence regioselectivity through several key mechanisms:

  • Stabilization of Intermediates and Transition States: Polar solvents are effective at stabilizing charged intermediates and transition states. For SN1-type reactions, polar protic solvents can stabilize the carbocation intermediate, accelerating the reaction.[3] In SNAr reactions, polar solvents stabilize the charged Meisenheimer complex. The specific isomer that is favored is often the one whose transition state is better stabilized by the solvent.

  • Solvation of the Nucleophile: The reactivity of the deprotonated heterocycle (the nucleophile) is heavily modulated by the solvent.

    • Polar Protic Solvents (e.g., water, ethanol, TFE): These solvents have acidic protons (O-H, N-H) and can form strong hydrogen bonds with the anionic nucleophile.[4] This creates a "solvent cage" that can hinder the nucleophile's ability to attack the electrophile, thereby slowing the reaction and potentially altering selectivity. However, in some cases, specific hydrogen bonding can direct the electrophile to a particular nitrogen.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating the counter-ion of the base (e.g., K⁺ in K₂CO₃) but interact less strongly with the nucleophile. This leaves the nucleophile "naked" and highly reactive, often leading to faster reaction rates.[4]

  • Differential Solubility: The tautomeric equilibrium of the starting heterocycle or the solubility of the resulting metal-azolate salt can be shifted by the solvent. One regioisomeric salt may be more soluble and reactive than the other in a given solvent, thereby directing the functionalization.

Question 3: What is the practical difference between using a polar protic and a polar aprotic solvent in an N-alkylation reaction?

Answer: The choice between a polar protic and a polar aprotic solvent can dramatically alter both the rate and selectivity of N-alkylation.

Consider the deprotonated heterocycle as the key nucleophile. In a polar protic solvent like ethanol, the anionic nitrogen is heavily solvated via hydrogen bonding. This stabilization lowers its ground state energy, increasing the activation energy required for it to attack an electrophile, thus slowing the reaction.

In a polar aprotic solvent like DMF, the anion is less strongly solvated and therefore more "free" and reactive. This typically leads to a significant rate enhancement for SN2-type reactions. This differential solvation is a powerful tool for troubleshooting low-yielding reactions.

Part 2: Troubleshooting Guides for Common Heterocycles

This section provides specific, actionable advice for overcoming common regioselectivity problems with pyrazoles, imidazoles, indoles, and tetrazoles.

Case Study 1: Pyrazoles - The N1 vs. N2 Challenge

Problem: "I am trying to alkylate 3-phenylpyrazole and I'm getting an inseparable mixture of the N1 and N2 alkylated products. How can I favor one isomer over the other?"

Analysis: This is a classic regioselectivity problem. The outcome is dictated by the balance between the less sterically hindered N1 position and the electronically different N2 position. Solvent and base selection are your primary tools for control.

Troubleshooting Steps:

  • Assess Steric Factors: Alkylation generally occurs at the less sterically hindered nitrogen.[1] If your alkylating agent is bulky, it will inherently favor the N1 position, which is adjacent to a C-H, over the N2 position, which is adjacent to the bulky C3-phenyl group.

  • Manipulate the Base and Solvent System: The nature of the pyrazolate salt formed after deprotonation is key.

    • To Favor N1-Alkylation (Kinetic Product): Use a strong base that forms a dissociated salt, combined with a polar aprotic solvent. A common, effective combination is sodium hydride (NaH) in THF or DMF.[5] In this scenario, the "naked" and highly reactive pyrazolate anion attacks the electrophile rapidly, primarily at the sterically most accessible N1 position.

    • To Favor N2-Alkylation (Thermodynamic Product): Use conditions that promote the formation of a chelated metal-pyrazolide complex. For pyrazoles bearing a coordinating group (like a 2-pyridyl substituent), using a sodium base (e.g., NaH or NaOEt) in a less polar solvent like toluene can lead to a chelate complex where the sodium ion coordinates to both the pyrazole's N2 and the substituent's heteroatom.[5] This complex then directs the alkylating agent to the N1 position. For simpler pyrazoles, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring the N2 isomer through specific hydrogen bonding interactions that stabilize the transition state leading to that product.

Workflow: Directing Pyrazole Alkylation

Caption: A decision workflow for troubleshooting pyrazole N-alkylation regioselectivity.

Case Study 2: Indoles - Improving N-Arylation Yields

Problem: "My copper-catalyzed N-arylation of 5-cyanoindole with an aryl bromide is sluggish and gives a low yield in dioxane. What can I do?"

Analysis: Copper-catalyzed N-arylations (Ullmann-type couplings) are notoriously sensitive to reaction conditions. While dioxane is a common solvent, it may not be optimal for all substrate combinations.[6] Low yields can stem from poor catalyst turnover, substrate decomposition at high temperatures, or poor solubility.

Troubleshooting Steps:

  • Switch to a More Polar, Coordinating Solvent: For challenging couplings, a more polar aprotic solvent can be beneficial. DMF or DMSO can improve the solubility of the indole salt and the copper catalyst complex, potentially leading to faster reaction rates.

  • Consider Environmentally Benign Solvents: Recent advancements have shown that solvents like ethanol can be highly effective for copper-catalyzed N-arylations, especially under microwave irradiation.[7] This approach is not only greener but can significantly reduce reaction times.

  • Phase-Transfer Catalysis for Aqueous Conditions: For certain systems, it's possible to run the reaction in water using a phase-transfer catalyst. This can be an effective strategy from both an environmental and practical standpoint.[7]

  • Solvent-Free Conditions: In some cases, particularly with microwave assistance, eliminating the solvent altogether can lead to improved yields and simplified workup.[8]

Case Study 3: Tetrazoles - Navigating a Complex System

Problem: "I'm performing an N-alkylation on a 5-substituted tetrazole with benzyl bromide and K₂CO₃. In acetone, I get a 45:55 mixture of the N1 and N2 isomers. How can I improve the selectivity?"

Analysis: Tetrazoles exist in a tautomeric equilibrium between the 1H and 2H forms, and their corresponding anions have different nucleophilicities.[9] The product ratio is highly dependent on the solvent's ability to stabilize these different tautomers and their transition states.

Troubleshooting Steps:

  • Understand the Tautomers: The 2H-tautomer is often more stable in the gas phase, but the 1H-form can be more stable in solution. The anion of the 2H-form is generally a stronger nucleophile.[9]

  • Solvent Polarity is Key: The reaction between the tetrazolate anion and an alkyl halide is a polar reaction.

    • Less Polar Aprotic Solvents (e.g., THF, Dioxane): These solvents may favor the formation of one regioisomer by influencing the tautomeric equilibrium or the aggregation state of the tetrazolate salt.

    • More Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents will strongly solvate the potassium cation and stabilize the charged transition state. DFT studies on N-benzoyl 5-(aminomethyl)tetrazole have shown that in acetone, the transition state leading to the 2,5-disubstituted product is slightly more stable, correlating with the experimental observation of it being the major product (55%).[9] To alter this ratio, you must change the solvent environment.

  • Trial a Non-polar Solvent: Switching to a non-polar solvent like toluene or a less polar ether like THF can dramatically shift the product ratio. These solvents will interact differently with the two tautomeric anions and their respective transition states, often leading to a reversal or significant enhancement of selectivity.

Solvent Influence on Reaction Mechanisms

Caption: How protic vs. aprotic solvents affect nucleophile reactivity and reaction rate.

Part 3: Experimental Protocol & Data

Representative Protocol: Regioselective N1-Alkylation of 3-(Trifluoromethyl)pyrazole

This protocol is adapted from methodologies where control of regioselectivity is paramount.[2]

Objective: To selectively synthesize the N1-alkylated isomer of 3-(Trifluoromethyl)pyrazole, avoiding the N2 isomer.

Materials:

  • 3-(Trifluoromethyl)-1H-pyrazole

  • Iodoethane (or other alkyl halide)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • Preparation: Under a nitrogen atmosphere, add 3-(Trifluoromethyl)-1H-pyrazole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should result in a clear solution or a fine suspension.

    • Scientist's Note: Using NaH in a polar aprotic solvent like DMF generates a highly reactive, "naked" pyrazolate anion. This favors a rapid, kinetically controlled reaction at the sterically less hindered N1 position.

  • Alkylation: Cool the mixture back to 0 °C and add iodoethane (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated product. The regiochemistry should be confirmed by ¹H and ¹⁹F NMR spectroscopy.

Table 1: Properties of Common Solvents in N-Functionalization
SolventAbbreviationDielectric Constant (ε)TypeKey Characteristics & Applications
N,N-DimethylformamideDMF36.7Polar AproticExcellent for SN2/SNAr; solubilizes salts, creates "naked" anions.[10]
Dimethyl SulfoxideDMSO46.7Polar AproticHighly polar; similar to DMF but can be harder to remove.[10]
AcetonitrileMeCN37.5Polar AproticLess basic than DMF/DMSO; widely used but can be less effective for tough reactions.[11][12]
TetrahydrofuranTHF7.5Polar AproticLess polar ether; good for reactions with strong bases like NaH.[1]
Dioxane-2.2Non-polar AproticCommon in metal-catalyzed couplings, but often requires higher temperatures.[6]
Toluene-2.4Non-polar AproticUseful for promoting chelation control with certain substrates.[5]
EthanolEtOH24.5Polar ProticCan H-bond with nucleophiles; used in greener protocols, sometimes with microwaves.[7]
2,2,2-TrifluoroethanolTFE26.7Polar ProticStrong H-bond donor; can dramatically alter regioselectivity through specific interactions.

References

  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. ([Link])

  • (PDF) Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. ([Link])

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ([Link])

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. ([Link])

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. ([Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ([Link])

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ([Link])

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. ([Link])

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. ([Link])

  • The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SNAr Reactions. Highlighting the Potential for Control of Selectivity. ([Link])

  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ([Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ([Link])

  • (PDF) N-alkylation of imidazole by alkaline carbons. ([Link])

  • Emerging unconventional organic solvents for C–H bond and related functionalization reactions. ([Link])

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. ([Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ([Link])

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. ([Link])

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. ([Link])

  • Hydrogen Bonding of N-Heterocyclic Carbenes in Solution: Mechanisms of Solvent Reorganization. ([Link])

  • Role of non-conventional hydrogen bonding in controlling regioselectivity for nucleophilic aromatic substitution of 4,6-dinitroi. ([Link])

  • Recent Progress Concerning the N-Arylation of Indoles. ([Link])

  • Solvent-controlled regioselective arylation of indoles and mechanistic explorations. ([Link])

  • The Copper-Catalyzed N-Arylation of Indoles. ([Link])

  • Synthesis of Saturated N- Heterocycles. ([Link])

  • Hydrogen bond interactions of coumarin-153 in molecular solvents: molecular dynamics and principal component analysis. ([Link])

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. ([Link])

  • Addressing the regioselectivity problem in organic synthesis. ([Link])

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ([Link])

  • Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. ([Link])

  • Recent advances in the electrochemical functionalization of N-heterocycles. ([Link])

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. ([Link])

  • Tetrazoles via Multicomponent Reactions. ([Link])

  • Noncovalent interactions between tetrazole and an N,N'-diethyl-substituted benzamidine. ([Link])

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. ([Link])

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Technical Support Center: Optimizing the Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this versatile ynamide scaffold. This guide provides in-depth troubleshooting, detailed experimental protocols, and the scientific rationale behind key procedural choices.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis, which typically proceeds via the N-alkynylation of N-methyl-4-aminophenol.

dot

Caption: Troubleshooting workflow for synthesis.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most common causes?

A1: Low to non-existent yields in this synthesis often trace back to a few critical factors:

  • Incomplete Deprotonation: The reaction hinges on the successful deprotonation of the N-methyl-4-aminophenol intermediate. The phenolic proton is more acidic than the N-H proton of the final product, but both can be deprotonated by a strong enough base. If the base is too weak or used in insufficient quantity, the nucleophilicity of the nitrogen will be inadequate for the subsequent alkynylation. Consider using a strong base like sodium hydride (NaH) or potassium tert-butoxide.[1]

  • Poor Quality of Reagents:

    • N-methyl-4-aminophenol: This starting material can oxidize over time, indicated by a darkening in color. Impurities can interfere with the reaction. It is advisable to use freshly purified material.[2]

    • Propargyl Bromide/Chloride: These alkynylating agents are volatile and can degrade. An 80% solution of propargyl bromide in toluene is commonly used, but its concentration should be verified if it has been stored for a long time.[1]

    • Base: Solid bases like sodium hydride can be passivated by a layer of sodium hydroxide from atmospheric moisture. Ensure you are using fresh, reactive base from a newly opened container.

  • Presence of Moisture or Oxygen: Ynamide syntheses, especially those employing strong bases, are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).[1]

  • Suboptimal Reaction Temperature: The N-alkynylation step is temperature-sensitive. Starting the reaction at a low temperature (e.g., 0 °C) during the addition of the base and alkynylating agent is crucial to control the reaction rate and minimize side reactions. Subsequently, allowing the mixture to slowly warm to room temperature is often sufficient for the reaction to proceed to completion.[1][3] Excessively high temperatures can lead to decomposition or polymerization.[1]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are they and how can I minimize them?

A2: The formation of side products is a common challenge. Key potential side reactions include:

  • O-Alkynylation: The phenolic hydroxyl group is also nucleophilic and can compete with the nitrogen atom in reacting with the propargyl halide.[1] To minimize this, a common strategy is to use a strong base like NaH which can deprotonate both sites. The nitrogen anion is generally a better nucleophile than the phenoxide, favoring N-alkynylation. However, if O-alkynylation persists, a protection-deprotection strategy for the hydroxyl group may be necessary.[1]

  • Polymerization of the Alkynylating Agent: Propargyl halides can polymerize, particularly in the presence of base or at elevated temperatures.[1] This can be mitigated by adding the propargyl halide slowly and dropwise to the reaction mixture, maintaining a low instantaneous concentration.[1]

  • Di-alkynylation: While less common for the amide nitrogen, over-alkylation is a possibility. This can be controlled by carefully managing the stoichiometry and using no more than a slight excess (e.g., 1.2 equivalents) of the alkynylating agent.[1]

Q3: How can I effectively purify the final N-(4-hydroxyphenyl)-N-methylprop-2-ynamide product?

A3: Purification is typically achieved through column chromatography on silica gel.[1][3][4]

  • Stationary Phase: Standard silica gel (230-400 mesh) is effective.

  • Mobile Phase (Eluent): A gradient elution system of ethyl acetate in hexanes is commonly employed.[1][3][4] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).

  • Recrystallization: For achieving high purity, recrystallization can be performed after chromatography. A suitable solvent system might be a mixture of ethyl acetate and hexanes.[1]

Experimental Protocols

The synthesis is plausibly achieved via a two-step process starting from 4-aminophenol.

dot

Caption: Experimental workflow for the two-step synthesis.

Step 1: Synthesis of N-methyl-4-aminophenol

Causality: This initial step creates the secondary amine necessary for the subsequent propargylation. Reductive amination using paraformaldehyde and sodium borohydride is an effective method for the mono-N-methylation of 4-aminophenol.[1]

  • To a solution of 4-aminophenol (1 eq.) in methanol, add paraformaldehyde (1.2 eq.).

  • Stir the mixture at room temperature for 1 hour to form the intermediate Schiff base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, controlling the temperature.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Causality: This is the key ynamide-forming step. A strong base (Sodium Hydride, NaH) is used to deprotonate the starting material, creating a potent nucleophile. Anhydrous THF is used as the solvent to prevent quenching of the base and anionic intermediates. The reaction is performed under an inert atmosphere to prevent degradation of the reagents and intermediates by oxygen or moisture.[1]

  • Under an inert atmosphere (N₂ or Ar), add N-methyl-4-aminophenol (1 eq.) to anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 2.2 eq. of a 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add propargyl bromide (1.2 eq. of an 80% solution in toluene) dropwise while maintaining the temperature at 0 °C.[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).[1]

Data Summary for Optimization

The following table provides illustrative data to guide the optimization of the N-propargylation reaction. Actual results will vary based on specific lab conditions and reagent purity.

Parameter Condition A (Baseline) Condition B (Optimized) Condition C (Suboptimal) Expected Outcome
Base Triethylamine (TEA)Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH provides the strongest basicity for complete deprotonation, leading to higher yields. TEA and K₂CO₃ are often too weak.
Temperature Room Temperature0 °C to Room Temp60 °C (Reflux)Starting at 0 °C minimizes side reactions. Refluxing can cause polymerization and degradation.[1]
Solvent Dichloromethane (DCM)Anhydrous THFMethanol (MeOH)Aprotic, anhydrous THF is ideal. Protic solvents like methanol will quench the strong base.
Atmosphere Ambient AirInert (Nitrogen/Argon)Ambient AirAn inert atmosphere is critical to prevent reagent and intermediate degradation.[1]
Hypothetical Yield < 10%60-80%< 5%Illustrates the importance of optimized conditions for successful synthesis.

Characterization of the Final Product

To confirm the identity and purity of the synthesized N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the molecular structure.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[5]

  • Infrared Spectroscopy (FT-IR): To identify key functional groups, such as the alkyne C≡C and C-H stretches, the amide C=O stretch, and the phenolic O-H stretch.

References

  • Technical Support Center: Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide - Benchchem.
  • Application Notes and Protocols for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide - Benchchem.
  • Application Notes and Protocols: Synthesis and Evaluation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Derivatives - Benchchem.
  • The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic A - Benchchem.
  • In-depth Technical Guide: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide - Benchchem.
  • A Comparative Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and Other Ynamides for Researchers and Drug Development Profes - Benchchem.
  • Technical Support Center: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Degradation Studies - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide - Benchchem.
  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances - Semantic Scholar.

Sources

Safe handling and storage of "N-methyl-N-nitroso-p-toluenesulfonamide" as a diazomethane precursor

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Safe Handling of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical support guide and does not replace comprehensive, site-specific training and adherence to your institution's safety protocols. Working with diazomethane and its precursors is an activity of significant risk.[1][2][3] Always consult the Safety Data Sheet (SDS) and relevant literature before beginning any work.[4][5]

Introduction: Understanding the Chemistry and the Hazard

N-methyl-N-nitroso-p-toluenesulfonamide, widely known by the trade name Diazald®, is the most common and relatively stable precursor for the laboratory-scale generation of diazomethane.[3][6][7] Diazomethane (CH₂N₂) is an invaluable reagent for the mild and efficient methylation of carboxylic acids, phenols, and other acidic compounds, as well as for cyclopropanation and ring expansion reactions.[3][6][8]

However, the utility of diazomethane is shadowed by its extreme toxicity and potential for violent explosion.[1][3][9] It is a potent carcinogen and sensitizer, capable of causing severe pulmonary edema.[1][3][9] Therefore, its precursor, Diazald®, must be handled with a level of respect and caution commensurate with the hazards of the final product. This guide provides field-proven insights into its safe handling, storage, and use, structured to address the practical questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and fundamental properties of Diazald® and the diazomethane it generates.

Q1: What is Diazald® and why is it preferred over other diazomethane precursors? A: Diazald® is a pale yellow, crystalline solid used to generate diazomethane gas upon reaction with a base.[7][10] It is favored over alternatives like N-methyl-N-nitrosourea (MNU) because it is a solid with better thermal stability and is considered less volatile and mutagenic, making it safer to store and handle.[7][11]

Q2: What are the primary hazards associated with Diazald® itself? A: Diazald® is a severe skin irritant and may cause allergic skin reactions.[3][4][12] It is also a suspected mutagen.[10] The primary danger, however, stems from its role as a precursor to the highly toxic and explosive diazomethane.[7][10] Under heating, it can undergo exothermic decomposition.[4][13]

Q3: How must Diazald® be stored? A: Diazald® should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][12][14] It should be kept in its original, tightly closed container, protected from direct sunlight.[3][12] For prolonged storage, refrigeration is recommended.[3][10] It is stable at room temperature for at least one year.[3][10]

Q4: What are the signs of Diazald® decomposition? A: While Diazald® is relatively stable, thermal decomposition can occur, especially with heating.[5][13] The onset of exothermic decomposition for pure, crystalline Diazald® has been observed to start around 80°C.[13] There are no distinct visual cues for minor decomposition in storage, so adherence to recommended storage conditions is critical. Any change in color or texture should be treated with suspicion.

Q5: Is it safe to store prepared diazomethane solutions? A: Storage of diazomethane solutions is highly discouraged.[15] It is best to generate and use it immediately.[6] If short-term storage is absolutely necessary (e.g., for a few hours to a maximum of one or two weeks), dilute ethereal solutions may be stored in a freezer in a scratch-free bottle with a rubber stopper, sealed with parafilm.[15] Crucially, never store diazomethane solutions below their freezing point (-145°C), as crystallization can trigger a violent explosion. [3][15]

Troubleshooting Guide: In-Experiment Scenarios

This section addresses specific issues that may arise during the generation and use of diazomethane from Diazald®.

Q1: My diazomethane yield is low, and the distillate is only faintly yellow. What went wrong? A: This is a common issue with several potential causes:

  • Incomplete Reaction: The reaction requires a temperature of 65-70°C to proceed efficiently.[3][7][9][16] Ensure your heating bath is at the correct temperature.

  • Insufficient Base: The decomposition of Diazald® is base-catalyzed.[10] Ensure the concentration and amount of potassium hydroxide (KOH) or other base are correct as per the protocol.

  • Slow Addition Rate: The rate of addition of the Diazald® solution should roughly match the rate of distillation.[3][16] If added too slowly, the concentration in the pot may not be sufficient for a steady reaction.

  • Leaks in the Apparatus: Check all joints (which must be smooth Clear-Seal® or similar, not ground glass) for a proper seal.[3][16] Diazomethane is a gas and will escape through any leaks.

Q2: The distillation is proceeding too quickly and seems uncontrollable. What should I do? A: This indicates a runaway reaction, which is extremely dangerous.

  • Immediate Action: Immediately remove the heating bath from the reaction flask. This is the most critical step to reduce the reaction rate.

  • Causality: This often happens if the Diazald® solution is added too quickly to a pre-heated flask, or if the heating bath temperature is too high. The reaction is exothermic, and a rapid rate can self-accelerate.

  • Prevention: Always add the Diazald® solution slowly and controllably to the reaction vessel while monitoring the distillation rate.[3][16] Maintain the water bath at the recommended 65-70°C.[7][17]

Q3: I see solid material forming in my distillation apparatus. Is this a concern? A: YES, this is a major safety concern. Solid material, especially with sharp edges or rough surfaces, can initiate the detonation of diazomethane.[3][15][18]

  • Cause: This could be due to the use of a solvent that can freeze at the temperature of the receiving flask (e.g., dioxane).[3] It could also be unreacted starting material or byproduct precipitating.

  • Action: If this occurs, do not proceed. Quench the reaction immediately and very carefully by slowly adding acetic acid to the reaction pot and the receiving flask until the yellow color disappears.[15][16] Disassemble and clean the apparatus only after ensuring all diazomethane has been neutralized.

  • Prevention: Use only recommended solvents like diethyl ether.[9] Ensure all glassware is impeccably clean.

Q4: How do I safely dispose of excess diazomethane and clean the glassware? A: Never dispose of active diazomethane down the drain.[15][16]

  • Quenching: Excess diazomethane must be neutralized (quenched). Slowly add a weak acid, like acetic acid, dropwise to the yellow ethereal solution until the color completely disappears and gas evolution (N₂) ceases.[15][16][19] This converts it to non-explosive methyl acetate.[15][16]

  • Glassware Decontamination: All glassware used for the reaction must also be rinsed with a small amount of acetic acid to neutralize any residue before cleaning.[16][20] Leave contaminated glassware in the fume hood for a period to ensure all volatile traces have evaporated.[16]

Reference Data & Safety Summary

ParameterGuidelineRationale & Reference
Diazald® Storage Store in a cool, dry, well-ventilated place (refrigeration for long-term). Protect from light.Stable for ~1 year at room temp. Avoids thermal decomposition.[3][10][14]
Incompatible Materials Strong acids, bases, oxidizing agents, reducing agents.Can cause uncontrolled decomposition or hazardous reactions.[5]
Personal Protective Equipment (PPE) Flame-retardant lab coat, safety goggles, face shield, double gloves (e.g., nitrile).[1][15][16]Protects against skin/eye irritation from Diazald® and severe toxicity/contact hazards of diazomethane.
Engineering Controls Certified chemical fume hood, blast shield.[3][15][16]Essential to contain toxic gas and protect against potential explosions.
Critical Glassware Rule Use only specialized, flame-polished, or Clear-Seal® joint glassware. NEVER USE GROUND GLASS JOINTS. Rough surfaces and scratches are known to initiate the explosive detonation of diazomethane.[3][9][15][16][17]

Visualized Protocols & Workflows

Chemical Reaction Pathway

The diagram below illustrates the base-catalyzed decomposition of Diazald® to generate diazomethane.

G Diazald N-methyl-N-nitroso- p-toluenesulfonamide (Diazald®) Intermediate Unstable Intermediate Diazald->Intermediate + OH⁻ Base Base (e.g., KOH) Diazomethane Diazomethane (CH₂N₂) Intermediate->Diazomethane Elimination Byproduct p-Toluenesulfonate Salt Intermediate->Byproduct

Caption: Base-catalyzed generation of diazomethane from Diazald®.

Experimental Workflow for Diazomethane Generation

This workflow outlines the critical stages of setting up and performing the synthesis.

cluster_prep 1. Preparation cluster_reaction 2. Reaction & Distillation cluster_post 3. Post-Reaction Prep_1 Assemble specialized (non-ground glass) apparatus behind a blast shield. Prep_2 Charge reaction flask with KOH, water, and co-solvent (e.g., ethanol, carbitol). Prep_1->Prep_2 Prep_3 Charge receiving flask and cool in a dry ice bath (-78 °C). Prep_2->Prep_3 React_1 Warm reaction flask to 65-70 °C in a water bath. Prep_3->React_1 React_2 Slowly add ethereal Diazald® solution via dropping funnel. React_1->React_2 React_3 Co-distill yellow ethereal diazomethane solution. Match addition to distillation rate. React_2->React_3 React_4 Continue distillation until distillate is colorless. React_3->React_4 Post_1 Use diazomethane solution immediately. React_4->Post_1 Post_2 Quench all excess diazomethane (in flask and waste) with acetic acid. Post_1->Post_2 Post_3 Decontaminate glassware with acetic acid before standard cleaning. Post_2->Post_3

Caption: Step-by-step workflow for safe diazomethane synthesis.

Detailed Experimental Protocol

Protocol: Generation of an Ethereal Solution of Diazomethane from Diazald® (Adapted from established procedures, e.g., Organic Syntheses).[3][9][21]

WARNING: This procedure must only be performed by trained personnel in a certified chemical fume hood behind a blast shield. Use of specialized diazomethane generation glassware with Clear-Seal® or fire-polished joints is mandatory.[3][15][16]

Reagents & Equipment:

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (KOH)

  • Ethanol (95%) or 2-(2-ethoxyethoxy)ethanol (Carbitol)

  • Diethyl ether (anhydrous)

  • Acetic acid (for quenching)

  • Diazomethane generation apparatus (e.g., Aldrich Mini-Diazald® Apparatus)

  • Water bath, magnetic stirrer, and stir bar

  • Dry ice/isopropanol bath

Procedure:

  • Apparatus Setup:

    • Assemble the diazomethane distillation apparatus inside a fume hood and behind a blast shield. Ensure all glassware is clean, dry, and free of scratches.[15]

    • In the reaction flask, place a solution of KOH (5 g) in water (8 mL) and add ethanol (10 mL).[3][16]

    • Attach the condenser and place a dropping funnel over the reaction flask.

    • Place a receiving flask, charged with ~20 mL of ether, under the condenser and cool it to -78 °C using a dry ice/isopropanol bath.[9] Ensure the condenser outlet is below the surface of the ether in the receiving flask.[9]

  • Reaction:

    • In the dropping funnel, prepare a solution of Diazald® (5.0 g) in diethyl ether (45 mL).[16]

    • Begin stirring and gently warm the reaction flask to 65 °C using a water bath.[9][16]

    • Once the pot temperature is stable, begin adding the Diazald® solution from the dropping funnel dropwise over approximately 20 minutes.[3][16]

    • A yellow solution of diazomethane will begin to co-distill with the ether into the cold receiving flask. The rate of distillation should be controlled by the rate of addition.[3][16]

  • Completion and Work-up:

    • After all the Diazald® solution has been added, slowly add an additional 10-20 mL of ether to the reaction flask and continue distilling until the distillate runs colorless. This ensures all generated diazomethane has been collected.[3][16]

    • The resulting yellow ethereal solution in the receiving flask is ready for immediate use. Do not attempt to concentrate it.

    • Turn off the heat and allow the apparatus to cool.

  • Quenching and Disposal:

    • Slowly and carefully add acetic acid dropwise to the reaction pot to quench any unreacted material. Continue until all yellow color is gone and bubbling stops.[15][16]

    • Any unused portion of the collected diazomethane solution must also be quenched with acetic acid in the same manner.

    • Once fully quenched, the resulting non-hazardous waste can be disposed of according to institutional protocols.[15][16]

References

  • UConn. (n.d.). Lab-Specific Standard Operating Procedure for Diazald/Diazomethane. Retrieved from UConn Environmental Health & Safety. [Link]

  • University of Illinois. (n.d.). Diazomethane. Division of Research Safety. [Link]

  • University of Georgia. (n.d.). Diazomethane Standard Operating Procedure. UGA Research. [Link]

  • Environmental Health & Safety. (n.d.). Diazomethane Standard Operating Procedure Template. [Link]

  • Environmental Health & Safety. (n.d.). TMS Diazomethane Standard Operating Procedure. [Link]

  • The West Group. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. [Link]

  • Sheeran, J. W., et al. (2021). Safer Handling of Diazomethane through Continuous Generation and Consumption. Organic Process Research & Development. [Link]

  • Master Organic Chemistry. (2022). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). (Trimethylsilyl) diazomethane. [Link]

  • Reddit. (2023). Preparation of diazomethane from Diazald. r/Chempros. [Link]

  • ResearchGate. (n.d.). (PDF) Continuous synthesis and transformation of diazomethane. [Link]

  • Scribd. (n.d.). Derivatization of Carboxylic Acids With Diazomethane. [Link]

  • Organic Syntheses. (n.d.). Diazomethane. [Link]

  • Organic Syntheses. (n.d.). 1(2H)-Azulenone, 3,4-dihydro. [Link]

  • MPG.PuRe. (n.d.). N-Methyl-N-nitroso-p-toluenesulfonamide Original Commentary. [Link]

  • Wikipedia. (n.d.). Diazald. [Link]

  • Chem Service. (2016). SAFETY DATA SHEET. [Link]

  • ACS Publications. (2024). Liquizald: Thermally Stable N-Nitrosamine Precursor for Diazomethane. [Link]

  • Organic Syntheses. (n.d.). Diazomethane. [Link]

  • Organic Syntheses. (n.d.). Diazomethane. [Link]

  • CP Lab Safety. (n.d.). N-Methyl-N-Nitroso-P-Toluenesulfonamide (Diazogen), 50 grams. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of N-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-phenylmethanesulfonamide is a key structural motif found in a variety of biologically active compounds and serves as a versatile intermediate in organic synthesis. The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the efficacy of numerous therapeutic agents.[1][2] Therefore, the unambiguous structural confirmation of N-phenylmethanesulfonamide and its derivatives is a critical step in drug discovery and development, ensuring the identity, purity, and quality of synthesized materials.[1]

This in-depth guide provides a multi-faceted spectroscopic characterization of N-phenylmethanesulfonamide. We move beyond a simple presentation of data, offering a comparative analysis against structurally similar alternatives to highlight the unique spectral features that enable its definitive identification. By examining the causality behind experimental choices and spectral interpretations, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing both detailed data analysis and the self-validating protocols required for rigorous scientific inquiry.

The Definitive Spectroscopic Signature of N-phenylmethanesulfonamide

The molecular structure of N-phenylmethanesulfonamide (C₇H₉NO₂S) dictates a unique and identifiable fingerprint across various spectroscopic platforms.[3] Understanding these core features is the first step in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework.[4] For N-phenylmethanesulfonamide, spectra are typically recorded in deuterated chloroform (CDCl₃).

  • ¹H NMR Spectrum: The proton NMR spectrum presents a clear and uncluttered picture of the molecule's hydrogen environments.

    • A sharp singlet is observed around 3.01 ppm , integrating to three protons.[5] This signal is unequivocally assigned to the methyl (CH₃) group attached to the sulfonyl moiety. Its chemical shift is influenced by the adjacent electron-withdrawing SO₂ group.

    • The aromatic region, between 7.19 and 7.35 ppm , displays a series of multiplets corresponding to the five protons of the phenyl ring.[5] Specifically, a triplet at ~7.35 ppm (2H), a doublet at ~7.24 ppm (2H), and a triplet at ~7.19 ppm (1H) are characteristic of a monosubstituted benzene ring.[5]

    • A broad singlet appears at approximately 6.97 ppm , which corresponds to the acidic proton of the sulfonamide N-H group.[5][6] The broadness of this peak is a result of quadruple relaxation and potential hydrogen exchange.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

    • The methyl carbon (CH₃) gives rise to a signal at 39.2 ppm .[5]

    • Four distinct signals appear in the aromatic region, confirming the symmetry of the phenyl ring: 136.9 ppm (the ipso-carbon attached to the nitrogen), 129.7 ppm , 125.4 ppm , and 120.9 ppm .[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying key functional groups by measuring their characteristic vibrational frequencies.[1][7] The spectrum of N-phenylmethanesulfonamide is dominated by features of the sulfonamide group.

  • N-H Stretch: A distinct absorption band is observed in the range of 3232-3298 cm⁻¹ , which is characteristic of the N-H stretching vibration of the sulfonamide.[8]

  • SO₂ Stretches: The sulfonyl group produces two intense and unmistakable absorption bands.[8][9]

    • The asymmetric SO₂ stretching vibration appears in the range of 1317-1331 cm⁻¹ .[8]

    • The symmetric SO₂ stretching vibration is found between 1139-1157 cm⁻¹ .[8]

  • S-N Stretch: The stretching vibration of the sulfur-nitrogen bond can be seen in the region of 833-926 cm⁻¹ .[8][10]

  • Aromatic C-H and C=C Bends: The "fingerprint" region below 1500 cm⁻¹ will also contain bands corresponding to the phenyl group, confirming its presence.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[1] For N-phenylmethanesulfonamide, the molecular weight is 171.22 g/mol .[3] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 171. Key fragmentation patterns for sulfonamides often involve the cleavage of the S-N and C-S bonds.

Comparative Spectroscopic Analysis: Distinguishing N-phenylmethanesulfonamide from Alternatives

To truly appreciate the unique spectroscopic signature of N-phenylmethanesulfonamide, it is instructive to compare it against structurally related compounds. Minor changes in molecular structure lead to significant and predictable changes in the resulting spectra.

Here, we compare N-phenylmethanesulfonamide with two key alternatives:

  • Benzenesulfonamide: The methyl group is replaced by a phenyl group.

  • N-methyl-N-phenylmethanesulfonamide: The N-H proton is replaced by a methyl group.

NMR Data Comparison

The power of NMR in structural elucidation is most evident when comparing these closely related structures.

Table 1: Comparative ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆ / CDCl₃)

Compound δ CH₃ (s) δ NH (br s) δ Aromatic Protons (m) Other Signals Reference(s)
N-phenylmethanesulfonamide 3.01 ppm (3H) 6.97 ppm (1H) 7.19-7.35 ppm (5H) - [5]
Benzenesulfonamide N/A 7.33 ppm (2H) 7.58-7.85 ppm (5H) - [12]

| This compound | 3.2 ppm (approx., 3H, S-CH₃) | N/A | 7.2-7.5 ppm (5H) | 2.7 ppm (approx., 3H, N-CH₃) |[13] |

Causality of Differences:

  • Absence of CH₃ signal: Benzenesulfonamide lacks the S-CH₃ group, and thus the characteristic singlet around 3 ppm is absent from its ¹H NMR spectrum.[12]

  • Absence of NH signal: this compound lacks an N-H bond, resulting in the complete disappearance of the broad singlet associated with the acidic sulfonamide proton. Instead, a new singlet for the N-CH₃ protons appears upfield.[13]

  • Chemical Shifts: The aromatic protons in Benzenesulfonamide are further downfield compared to N-phenylmethanesulfonamide, reflecting the differing electronic environments created by the directly attached sulfonyl group versus the sulfonamide linkage.[12]

FT-IR Data Comparison

FT-IR provides a rapid method for distinguishing these compounds based on the presence or absence of key functional group vibrations.

Table 2: Comparative FT-IR Absorption Frequencies (cm⁻¹)

Compound ν (N-H) ν (SO₂) asymmetric ν (SO₂) symmetric Key Differentiator Reference(s)
N-phenylmethanesulfonamide ~3250 ~1330 ~1150 Presence of N-H stretch [8]
Benzenesulfonamide ~3350 & ~3250 ~1330 ~1160 Presence of N-H stretch [9]

| This compound | Absent | ~1340 | ~1160 | Absence of N-H stretch |[14] |

Causality of Differences:

  • The most dramatic and diagnostic difference is the absence of the N-H stretching band in the 3200-3400 cm⁻¹ region for this compound, which immediately confirms the N-alkylation of the sulfonamide.[14] This provides a simple, self-validating check for the success of N-methylation reactions.

Experimental Protocols & Methodologies

The integrity of spectroscopic data is founded upon rigorous and standardized experimental procedures. The following protocols describe the acquisition of the data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (e.g., N-phenylmethanesulfonamide) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[15]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Switch to the carbon channel.

    • Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

    • A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing P1 Weigh Analyte (5-10 mg) P2 Dissolve in Deuterated Solvent P1->P2 P3 Add TMS (Internal Standard) P2->P3 A1 Insert Sample & Lock P3->A1 Transfer to Spectrometer A2 Tune & Shim Spectrometer A1->A2 A3 Acquire 1H Spectrum (Proton) A2->A3 A4 Acquire 13C Spectrum (Carbon, Decoupled) A2->A4 D1 Fourier Transform (FID -> Spectrum) A3->D1 A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Integration & Peak Picking D2->D3 R R D3->R Final Spectrum

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (KBr Pellet Method): [7]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid analyte.

    • Add ~200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.

    • Thoroughly grind the two components together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber to subtract atmospheric interference (H₂O, CO₂).

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Analyte (1-2 mg) P2 Mix with KBr (~200 mg) P1->P2 P3 Grind Mixture P2->P3 P4 Press into Pellet P3->P4 A2 Insert KBr Pellet P4->A2 A1 Record Background Spectrum (Air) A1->A2 A3 Record Sample Spectrum A2->A3 D1 Background Subtraction A3->D1 D2 Generate Transmittance vs. Wavenumber Plot D1->D2 R R D2->R Final Spectrum

Caption: Workflow for FT-IR Spectroscopic Analysis.

Conclusion

The structural characterization of N-phenylmethanesulfonamide is robustly achieved through a combination of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeletons, while FT-IR offers rapid confirmation of the critical sulfonamide functional group through its characteristic N-H and S=O stretching vibrations.

By comparing the spectral data of N-phenylmethanesulfonamide with structurally similar alternatives like benzenesulfonamide and its N-methylated analog, we can confidently assign spectral features and understand how subtle molecular changes manifest in the data. The absence of the N-H proton signal in both ¹H NMR and FT-IR spectra, for instance, is a definitive marker for N-substitution. This comparative approach, grounded in standardized experimental protocols, provides a powerful and self-validating framework for the rigorous characterization required in modern chemical and pharmaceutical research.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Camilla, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC - NIH.
  • ChemicalBook. (n.d.). Benzenesulfonamide(98-10-2) 1H NMR spectrum.
  • PubChem - NIH. (n.d.). Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970.
  • Gowda, B. T., & Jayalakshmi, K. (2004). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Zeitschrift für Naturforschung A, 59(8-9), 514-520.
  • The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).
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  • National Institute of Standards and Technology. (n.d.). Methanesulfanilide - the NIST WebBook.
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A Scientist's Guide to the N-Phenylmethanesulfonamide Scaffold: From Epigenetic Regulation to Potent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of kinase inhibitors centered around the versatile N-phenylmethanesulfonamide scaffold. We will explore the nuanced applications of this structural motif, from its role in epigenetic modulation to its widespread success in targeting key protein kinases involved in cellular signaling and disease. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR), comparative efficacy, and experimental evaluation of this important class of inhibitors.

Introduction: The Versatility of a Privileged Scaffold

Protein kinases, which catalyze the phosphorylation of substrate proteins, are pivotal regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of therapeutic targets in modern drug discovery.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many conditions.[2]

Within the landscape of kinase inhibitor design, the N-phenylmethanesulfonamide scaffold has emerged as a privileged structure. While the specific analog, "N-methyl-N-phenylmethanesulfonamide," is notably a core component of GSK3685032, a highly selective, reversible inhibitor of DNA methyltransferase 1 (DNMT1), an epigenetic modulator, its broader structural framework is a cornerstone of numerous potent kinase inhibitors.[4][5][6] This guide will first touch upon the established role of this moiety in epigenetic drug discovery before delving into a comprehensive comparison of its analogs as inhibitors of critical oncogenic kinases, such as BRAF and MEK, within the MAPK signaling pathway.[7][8][]

Part 1: The this compound Moiety in Epigenetic Regulation

Recent breakthroughs have identified the this compound moiety as a key pharmacophore for inhibiting DNMT1, an enzyme crucial for maintaining DNA methylation patterns and silencing gene expression.[4][5] Dysregulation of DNA methylation is a common driver in various cancers, including acute myeloid leukemia (AML).[4]

Unlike traditional hypomethylating agents that are nucleoside analogs and incorporate into DNA, causing DNA damage and toxicity, novel inhibitors like GSK3685032 feature this sulfonamide scaffold and act as noncovalent, reversible inhibitors.[4][5] This mechanism offers the potential for improved tolerability and a better safety profile.[4] The this compound end of the inhibitor is positioned near the DNMT1 active-site Cys1226, contributing to its potent and selective inhibition.[4][6]

DNMT1_Inhibition_Pathway cluster_0 Normal Function cluster_1 Inhibition DNA Hemi-methylated DNA DNMT1 DNMT1 Enzyme DNA->DNMT1 Binds Methylated_DNA Fully Methylated DNA (Gene Silencing) DNMT1->Methylated_DNA Catalyzes Methylation SAM SAM (Methyl Donor) SAM->DNMT1 Binds Inhibitor GSK3685032 (N-phenylmethanesulfonamide analog) Inhibitor->DNMT1 Reversibly Binds

Caption: Mechanism of DNMT1 inhibition by N-phenylmethanesulfonamide analogs.

Part 2: The Phenylsulfonamide Scaffold in Kinase Inhibition

The true breadth of the phenylsulfonamide scaffold's utility is found in kinase inhibitor development. Its chemical properties allow it to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases, leading to potent inhibition. This is particularly evident in the targeting of the MAPK/ERK pathway, a critical signaling cascade that regulates cell proliferation and survival and is frequently hyperactivated in cancers like melanoma.[8][]

The MAPK/ERK Signaling Pathway

The MAPK pathway is a cascade of protein kinases, including RAS, RAF, MEK, and ERK.[8] Mutations in genes like BRAF are found in approximately half of all melanomas, leading to constitutive activation of this pathway and uncontrolled cell growth.[10][11] Phenylsulfonamide-containing drugs, such as the BRAF inhibitor Vemurafenib, have been developed to specifically target these mutant kinases.[7] MEK inhibitors, which act downstream of RAF, also frequently utilize this or related scaffolds.[8][][12] Combining BRAF and MEK inhibitors has proven to be a more effective therapeutic strategy than monotherapy, delaying the onset of resistance.[10][11][13]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation BRAFi BRAF Inhibitors (e.g., Vemurafenib) BRAFi->BRAF Inhibit MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MEK Inhibit

Caption: The MAPK signaling pathway and points of inhibition.

Part 3: Comparative Efficacy and Structure-Activity Relationships (SAR)

The efficacy of N-phenylmethanesulfonamide analogs is highly dependent on the specific substitutions on the aryl rings and the nature of the core structure to which the sulfonamide is attached. These modifications tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Below is a comparative summary of representative kinase inhibitors that feature the broader (aryl)sulfonamide scaffold, highlighting their target, potency, and therapeutic application.

Compound ID / NameCore ScaffoldPrimary Target(s)IC₅₀ (nM)Cellular Potency (IC₅₀)Key Applications
Vemurafenib [7]Pyrrolo[2,3-b]pyridineBRAFV600E3111 nM (Colo-205 cells)Metastatic Melanoma
Dabrafenib [7]ThiazoleBRAFV600E/K/D/R0.8 / 0.5 / 1.0 / 4.30.7 nM (A375 cells)Metastatic Melanoma, NSCLC
Compound K22 [14]N-(1H-indazol-6-yl)benzenesulfonamidePLK40.11.3 µM (MCF-7 cells)Preclinical (Breast Cancer)
Compound 7e [15]DiphenylpyrimidineFAK<100<10 µM (Pancreatic cells)Preclinical (Pancreatic Cancer)
Binimetinib [8]Benzo[d]imidazoleMEK1/21212 nM (A375 cells)Metastatic Melanoma
Pimasertib [8]PyridineMEK1/217N/AClinical Trials (Solid Tumors)

Structure-Activity Relationship (SAR) Insights:

The data reveals several key SAR principles for designing potent kinase inhibitors based on this scaffold.

SAR_Diagram Scaffold Aryl_A N-S(=O)₂ Aryl_B SAR_A Modifications here impact: - Hydrophobic interactions - Selectivity profile - Can serve as 'hinge-binder' SAR_A->Scaffold:f0 Aryl Group A SAR_B Modifications here impact: - Potency (accessing new pockets) - Solubility and ADME properties - Can block solvent exposure SAR_B->Scaffold:f2 Aryl Group B SAR_Linker Sulfonamide Linker: - Acts as a key hydrogen bond  acceptor/donor - Provides structural rigidity SAR_Linker->Scaffold:f1 Linker

Caption: Generalized Structure-Activity Relationship (SAR) for N-phenylmethanesulfonamide kinase inhibitors.
  • The Sulfonamide Linker : This group is critical, often acting as a hydrogen bond acceptor or donor with the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding site.[16]

  • Aryl Group A (e.g., the phenyl group) : Substitutions on this ring can drastically alter potency and selectivity. Electron-donating groups can sometimes enhance activity, while specific substitutions can be tailored to fit into hydrophobic pockets of the target kinase.[17]

  • Aryl Group B (the 'other side' of the sulfonamide) : This part of the molecule often extends towards the solvent-exposed region of the active site. Modifications here are crucial for improving pharmacokinetic properties like solubility and for gaining selectivity over other kinases.[17]

Part 4: Experimental Protocols for Efficacy Determination

To objectively compare the efficacy of novel analogs, standardized and robust experimental protocols are essential. Below are detailed methodologies for key in vitro and cell-based assays.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying ATP consumption.[18] The ADP-Glo™ Kinase Assay is a common example.

Causality Behind Choices:

  • Pre-incubation: The inhibitor is pre-incubated with the kinase to allow the binding to reach equilibrium before the reaction starts, ensuring an accurate measurement of potency.[1][3]

  • ATP Concentration: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the kinase. This ensures sensitivity to competitive inhibitors.

  • Luminescence Readout: This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening (HTS).[18] The signal is directly proportional to the amount of ADP produced, which reflects kinase activity.[1]

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).[1] Include a DMSO-only control (0% inhibition) and a known potent inhibitor like staurosporine as a positive control.[1][19]

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[1]

  • Enzyme Addition & Pre-incubation: Add 2.5 µL of the purified kinase enzyme solution (e.g., BRAFV600E) in kinase assay buffer to each well. Incubate for 10-30 minutes at room temperature.[1][3]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[1]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[1][20][21]

Caption: Workflow for a luminescence-based in vitro kinase assay.
Protocol 2: Cell-Based Target Engagement Assay

This assay determines if the inhibitor can engage its target kinase within a living cell, which is a critical step in validating a compound's therapeutic potential.[22] It measures the inhibition of phosphorylation of a downstream substrate.[23]

Causality Behind Choices:

  • Cellular Context: This assay format confirms that the compound is cell-permeable and can inhibit the target in a complex biological environment, which is not assessed in a biochemical assay.[22]

  • Downstream Readout: Measuring the phosphorylation of a known downstream substrate (e.g., ERK phosphorylation for a MEK inhibitor) provides a functional readout of target engagement and pathway inhibition.[23]

  • Serum Starvation: Cells are often serum-starved before stimulation to reduce basal kinase activity, leading to a cleaner signal window upon stimulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells known to have an activated pathway of interest (e.g., A375 melanoma cells with a BRAFV600E mutation) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compound (and DMSO/positive controls) for a predetermined time (e.g., 1-2 hours).[23]

  • Stimulation (if necessary): For some pathways, you may need to stimulate the cells with a growth factor to induce a strong phosphorylation signal. For constitutively active pathways (like in BRAF-mutant cells), this may not be necessary.[23]

  • Cell Lysis: Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[24]

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading in the subsequent steps.

  • Detection (e.g., In-Cell ELISA or Western Blot):

    • In-Cell ELISA: Transfer lysates to an antibody-coated plate (e.g., one coated with a total ERK antibody). Detect the phosphorylated substrate using a specific primary antibody against the phospho-protein (e.g., anti-phospho-ERK) followed by a labeled secondary antibody.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the phosphorylated and total protein to assess the specific reduction in phosphorylation relative to the total amount of the protein.

  • Data Analysis: Quantify the signal for the phosphorylated protein and normalize it to the signal for the total protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Conclusion and Future Perspectives

The N-phenylmethanesulfonamide scaffold and its broader arylsulfonamide relatives are undeniably a cornerstone of modern medicinal chemistry. Their journey from epigenetic modulators to a wide array of potent and selective kinase inhibitors highlights their structural and functional versatility. While significant success has been achieved, particularly in targeting the MAPK pathway, challenges such as acquired drug resistance remain.[13] Future efforts will likely focus on designing next-generation inhibitors that can overcome these resistance mechanisms, improve selectivity profiles to minimize off-target effects, and combine this privileged scaffold with other pharmacophores to tackle new and challenging kinase targets.[18] The systematic evaluation using the robust biochemical and cell-based protocols outlined in this guide will be paramount to the success of these future endeavors.

References

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  • Assay Depot. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Assay Depot. Retrieved from [Link]

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  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

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  • Sun, P., et al. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]

  • Analytical Chemistry. (2014, July 15). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. ACS Publications. Retrieved from [Link]

  • ULisboa. (n.d.). Potential Irreversible Inhibitors of Cysteine Proteases based on Sultam and Naphthoquinone Scaffolds. Repositório da Universidade de Lisboa. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. Retrieved from [Link]

  • Amanote Research. (n.d.). Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors. Amanote Research. Retrieved from [Link]

  • Luke, J. J., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC - NIH. Retrieved from [Link]

  • Pappalardi, M. B., et al. (2021). Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. NIH. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. Retrieved from [Link]

  • PubMed. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. PubMed. Retrieved from [Link]

  • Scientific Reports. (2025). Targeted design, synthesis, molecular dynamics, ADME and in–vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Nature.com. Retrieved from [Link]

  • ResearchGate. (2021). Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. ResearchGate. Retrieved from [Link]

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  • PubMed. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. PubMed. Retrieved from [Link]

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A Comparative Guide to the Biological Activities of N-methyl-N-phenylmethanesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a privileged structure, forming the backbone of a multitude of therapeutic agents.[1][2][3] This guide provides a detailed comparative analysis of the biological activities of N-methyl-N-phenylmethanesulfonamide and its structurally related analogs. We will delve into their diverse pharmacological effects, from antimicrobial and anticancer properties to enzyme inhibition and cardiovascular applications. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized insights and actionable experimental protocols to facilitate further investigation.

Introduction to the Sulfonamide Core and this compound

The sulfonamide functional group (-SO₂NHR) is a cornerstone in drug design, prized for its unique physicochemical properties that allow it to act as a hydrogen bond donor and acceptor.[4] This versatility has led to the development of drugs across a wide spectrum of therapeutic areas, including antibacterial, anti-inflammatory, and anticancer agents.[2][5][6] this compound serves as a fundamental structure within this class, and strategic modifications to its phenyl ring and N-methyl group give rise to a diverse array of analogs with distinct biological profiles.

Comparative Biological Activities

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. This section compares the activities of representative analogs across several key therapeutic areas.

Antimicrobial Activity

Historically, sulfonamides were among the first effective antimicrobial agents.[2][3] They typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4]

  • N-phenylmethanesulfonamide Analogs: Studies on novel sulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7] For instance, certain derivatives show significant inhibitory action against E. coli, B. subtilis, and B. licheniformis.[7] The introduction of electron-withdrawing groups, such as a nitro group, can enhance antibacterial activity.[2]

  • Mechanism of Action: The structural similarity between sulfonamides and p-aminobenzoic acid (PABA) allows them to bind to the DHPS enzyme, thereby blocking the synthesis of dihydrofolic acid, a precursor to DNA and RNA.[3]

Table 1: Comparative Antimicrobial Activity of Selected Sulfonamide Analogs

Compound/AnalogTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference
Sulfonamide Derivative 1AB. linens100 µg/mL[7]
Sulfonamide Derivative 1BE. coli, B. subtilis, B. linensModerate to low activity[7]
Sulfonamide Derivative 1CE. coli, B. licheniformis, B. linens50 µg/mL (E. coli)[7]
Sulfamethoxazole (Reference)Various bacteriaVaries[7]
Anticancer Activity

The anticancer potential of sulfonamide derivatives is a burgeoning area of research. Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrase, which is overexpressed in many cancers, and the disruption of microtubule assembly.[1][8]

  • N-substituted Sulfonamides: Novel N-substituted sulfonamides have been synthesized and shown to possess antiproliferative effects against various cancer cell lines, including bladder, glioblastoma, and pancreatic cancer cells.[1] Some derivatives have demonstrated cytotoxic effects against lung (A549) and breast (MDA-MB-231) carcinoma cell lines.[8]

  • Structure-Activity Relationship: The anticancer activity is often linked to the nature of the substituents on the sulfonamide scaffold. For example, some newly synthesized sulfonamide derivatives have shown dose-dependent cytotoxicity against MG-U87 cancer cells.[9][10]

Table 2: Comparative Anticancer Activity of Selected Sulfonamide Analogs

Compound/AnalogCancer Cell LineIC₅₀ ValueReference
Derivative 9dA549 (Lung)3.81 ± 0.1084 µM[11]
Derivative 9gA549 (Lung)4.317 ± 0.0367 µM[11]
Cisplatin (Reference)A549 (Lung)6.202 ± 0.0705 µM[11]
Derivative YM-1MG-U87 (Glioblastoma)1.154 ± 0.317 μM (less toxic to healthy cells)[9][10]
Enzyme Inhibition

Sulfonamides are well-known enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase isozymes. This activity is leveraged in treatments for glaucoma, edema, and certain types of cancer.[5][12] Aromatic sulfonamides incorporating indane moieties have been shown to be very potent inhibitors of hCA I.[5]

  • Cholinesterase Inhibition: Some N-phenylsulfonamide derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12][13]

  • HMG-CoA Reductase Inhibition: Certain methanesulfonamide derivatives act as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, highlighting their potential as cholesterol-lowering agents.[4][14]

  • Urease Inhibition: Several sulfonamide derivatives have demonstrated significant inhibitory activity against the urease enzyme.[9]

Table 3: Comparative Enzyme Inhibitory Activity of Selected Sulfonamide Analogs

Compound/AnalogTarget EnzymeKᵢ / IC₅₀ ValueReference
Indane-sulfonamide derivativehCA I1.6-8.5 nM (Kᵢ)[5]
N-phenylsulfonamide derivative 8AChE31.5 ± 0.33 nM (Kᵢ)[12]
N-phenylsulfonamide derivative 8BChE24.4 ± 0.29 nM (Kᵢ)[12]
Methanesulfonamide pyrimidine derivative 3aHMG-CoA Reductase11 nM (IC₅₀)[14]
Sulfonamide derivative YM-2Urease1.90 ± 0.02 μM (IC₅₀)[9][10]
Antiarrhythmic Activity

Certain N-substituted phenyl methanesulfonamide derivatives exhibit Class III antiarrhythmic properties.[4] These agents act by prolonging the action potential duration in cardiac muscle. A notable example is Ibutilide, which is significantly more potent than the established antiarrhythmic agent sotalol.[4][15] Dofetilide is another example that selectively blocks the rapid component of the delayed rectifier outward potassium current (IKr).[16]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound and its analogs.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis P1 Prepare serial dilutions of test compounds in 96-well plates I1 Inoculate wells with bacterial suspension P1->I1 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) P2->I1 I2 Incubate plates at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity (bacterial growth) I2->A1 A2 Determine MIC (lowest concentration with no visible growth) A1->A2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually assess the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of a compound on cell viability.

Workflow Diagram:

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Measurement C1 Seed cancer cells in 96-well plates and allow to adhere T1 Treat cells with various concentrations of test compounds C1->T1 T2 Incubate for a specified period (e.g., 48-72 hours) T1->T2 A1 Add MTT reagent to each well and incubate T2->A1 A2 Solubilize formazan crystals with a solvent (e.g., DMSO) A1->A2 M1 Measure absorbance at 570 nm using a plate reader A2->M1

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Acute Toxicity Study

This protocol provides a preliminary assessment of the in vivo toxicity of a compound in a rodent model.[17]

Workflow Diagram:

InVivo_Toxicity_Workflow Start Acclimatize animals (e.g., mice) Dosing Administer test compound (e.g., via subcutaneous injection) and vehicle control Start->Dosing Monitoring Monitor clinical signs of distress, body weight, and behavior daily for 21 days Dosing->Monitoring Termination Euthanize animals at the end of the study Monitoring->Termination Collection Collect blood for CBC and chemistry analysis Termination->Collection Histopathology Collect major organs for histopathological examination Termination->Histopathology

Caption: Workflow for an in vivo acute toxicity study.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize healthy male and female mice for at least one week before the study.

  • Dosing: Divide the animals into treatment and control groups. Administer the test compound (e.g., at 50 mg/kg/day) via a suitable route (e.g., subcutaneous injection). The control group receives the vehicle only.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, such as changes in behavior, appearance, and body weight, for a period of 21 days.[17]

  • Euthanasia and Sample Collection: At the end of the study period, euthanize the animals via an approved method (e.g., CO₂ overdose).[17] Collect whole blood samples for complete blood count (CBC) and blood chemistry analysis.[17]

  • Histopathology: Harvest major organs (e.g., liver, kidneys, heart, lungs, spleen) and fix them in 10% neutral buffered formalin for histopathological evaluation.[17]

  • Data Analysis: Analyze the data for any significant differences in body weight, hematology, blood chemistry, and organ pathology between the treatment and control groups.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of this compound analogs underscore the importance of systematic structural modifications in drug discovery. The "magic methyl" concept, where the addition of a methyl group can significantly alter a compound's pharmacological properties, is particularly relevant.[18] N-methylation, for instance, has been shown to increase the binding affinity of some compounds for their target receptors.[18]

Future research should focus on:

  • Systematic SAR studies: Synthesizing and screening libraries of analogs with targeted modifications to elucidate key structural determinants of activity and selectivity.

  • Mechanism of action studies: Investigating the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead compounds to guide further development.

By leveraging the foundational knowledge presented in this guide and employing rigorous experimental methodologies, the scientific community can continue to unlock the therapeutic potential of this versatile class of molecules.

References

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A Comparative Guide to the Structural Analysis of N-methyl-N-phenylmethanesulfonamide Binding to Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-methyl-N-phenylmethanesulfonamide and its Analogs

This compound belongs to the sulfonamide class of compounds, a versatile scaffold in medicinal chemistry.[1] Sulfonamide derivatives have been implicated in a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] Their ability to interact with various protein targets, such as kinases and G-protein coupled receptors, makes them attractive candidates for drug discovery programs.[1][3] The addition of a methyl group, as in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity and selectivity for its target protein.[4]

This guide will use a hypothetical case study to compare the binding of this compound and its close structural analog, N-phenylmethanesulfonamide, to a representative protein kinase target. This comparison will serve as a framework for researchers to design and execute their own structural analysis workflows.

Comparative Analysis of Binding Affinity and Thermodynamics

A crucial first step in characterizing a protein-ligand interaction is to quantify the binding affinity and understand the thermodynamic driving forces behind the interaction. Several biophysical techniques can be employed for this purpose, each with its own advantages and limitations.[5][6]

Biophysical Techniques for Binding Analysis

A variety of biophysical methods provide quantitative insights into binding affinities and kinetics.[7] These techniques are essential for validating hits from initial screens and for providing a deeper understanding of the molecular recognition process.[6]

Technique Principle Information Obtained Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Kd, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution measurement; provides a complete thermodynamic profile.[6][]Requires relatively large amounts of protein and compound; sensitive to buffer composition.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Kon, Koff, KdReal-time kinetics; high sensitivity; requires small amounts of analyte.[]Requires immobilization of one binding partner, which can affect activity; potential for non-specific binding.
Differential Scanning Fluorimetry (DSF) Monitors protein unfolding in the presence of a fluorescent dye as a function of temperature.Tm shift (ΔTm)High-throughput; low sample consumption; can be used for initial screening.[6]Indirect measure of binding; not all binding events lead to a significant change in thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the nuclear spin states of atoms upon ligand binding.K_d, binding site mapping, structural changesProvides detailed structural information in solution; can detect weak interactions.[6][]Requires large amounts of isotopically labeled protein; lower throughput.
Hypothetical Experimental Data: Binding of Sulfonamides to Protein Kinase X
Compound Technique Dissociation Constant (K_d) Enthalpy (ΔH, kcal/mol) Entropy (TΔS, kcal/mol)
This compoundITC5.2 µM-8.5-1.2
N-phenylmethanesulfonamideITC15.8 µM-6.2-0.5
This compoundSPR4.9 µM--
N-phenylmethanesulfonamideSPR16.2 µM--

Interpretation of Hypothetical Data: The ITC data suggests that the N-methylated compound binds with approximately three-fold higher affinity to Protein Kinase X. The binding of both compounds is enthalpically driven. The more favorable enthalpy for the N-methylated analog could be due to enhanced interactions within the binding pocket, potentially through favorable hydrophobic contacts or an altered conformation that allows for stronger hydrogen bonding.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_exp Experiment cluster_analysis Data Analysis P Purified Protein Kinase X (in ITC buffer) Cell Sample Cell (containing Protein Kinase X) P->Cell L1 This compound (in ITC buffer) Syringe Injection Syringe (containing ligand) L1->Syringe L2 N-phenylmethanesulfonamide (in ITC buffer) L2->Syringe Titration Titrate ligand into protein solution Cell->Titration Syringe->Titration Inject Heat Measure heat changes Titration->Heat BindingIsotherm Generate binding isotherm Heat->BindingIsotherm Fit Fit data to a binding model BindingIsotherm->Fit Params Determine Kd, ΔH, ΔS, n Fit->Params

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Protein and Ligand Preparation:

    • Dialyze the purified protein kinase extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Dissolve the sulfonamide compounds in the final dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 2 µL each) of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the raw heat data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[6]

Structural Analysis of the Binding Mode

Understanding the three-dimensional structure of the protein-ligand complex is paramount for structure-based drug design. Computational docking and molecular dynamics simulations are powerful tools for predicting and analyzing binding modes.[9][10]

Computational Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Prepare Protein Kinase X Structure (e.g., from PDB) Grid Define Binding Site Grid Receptor->Grid Ligand1 Generate 3D structure of This compound Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand1->Dock Ligand2 Generate 3D structure of N-phenylmethanesulfonamide Ligand2->Dock Grid->Dock Poses Analyze Docking Poses Dock->Poses Scoring Rank Poses by Scoring Function Poses->Scoring Interactions Identify Key Interactions (H-bonds, hydrophobic, etc.) Scoring->Interactions

Caption: Workflow for Molecular Docking.

Detailed Protocol:

  • Preparation of Protein and Ligand Structures:

    • Obtain a high-resolution crystal structure of the target protein kinase, if available. Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules.

    • Generate 3D conformers of the sulfonamide ligands and assign partial charges.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a known co-crystallized ligand or predicted active sites.

    • Use a docking program such as AutoDock Vina to dock the ligands into the defined binding site.[9][11] Docking algorithms systematically search for the optimal binding pose of the ligand within the receptor's binding site.[10][12]

  • Analysis of Docking Results:

    • Visualize the predicted binding poses and analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Compare the predicted binding modes of this compound and N-phenylmethanesulfonamide to understand the structural basis for any differences in binding affinity.

Hypothetical Docking Results
  • N-phenylmethanesulfonamide: The phenyl ring is predicted to occupy a hydrophobic pocket, while the sulfonamide group forms hydrogen bonds with the hinge region of the kinase.

  • This compound: The addition of the methyl group is predicted to lead to a more favorable packing within the hydrophobic pocket, potentially displacing a water molecule and resulting in a more favorable binding energy. The core interactions with the hinge region are maintained.

Conclusion and Future Directions

This guide has outlined a comprehensive approach for the structural analysis of this compound binding to a model protein kinase target. By combining biophysical techniques for affinity and thermodynamic characterization with computational methods for structural insights, researchers can gain a detailed understanding of the molecular recognition process.

The hypothetical data presented herein illustrates how subtle chemical modifications, such as the addition of a methyl group, can significantly impact binding affinity. The described workflows provide a robust framework for comparing the binding of lead compounds with their analogs, a critical step in the iterative process of drug discovery and development. Future studies could involve co-crystallization of the compounds with the target protein to experimentally validate the predicted binding modes and further refine the structure-activity relationship.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 23–48). Humana Press. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Dutta, S., & Raha, K. (2018). Computational Issues of Protein-Ligand Docking. Walsh Medical Media. [Link]

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Computational methods for study of protein-ligand interactions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. (2011). Royal Society of Chemistry. [Link]

  • DOCKING. (n.d.). Center for Computational Structural Biology. Retrieved January 15, 2026, from [Link]

  • Substitution of NMP. (n.d.). Fraunhofer IPMS. Retrieved January 15, 2026, from [Link]

  • Sporzyński, A., & Ossowski, T. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(9), 3894. [Link]

  • NMP Alternatives: Dioxolane & TOU. (n.d.). Integrated Chemicals Specialties. Retrieved January 15, 2026, from [Link]

  • Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? (2021, May 31). Reddit. [Link]

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  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Cas 114100-09-3,N-(3-AMINOMETHYL-PHENYL)-METHANESULFONAMIDE. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

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A Prospective Evaluation of N-methyl-N-phenylmethanesulfonamide as a Novel Chemotherapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemotherapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The methanesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a prospective comparative analysis of a lesser-explored compound, N-methyl-N-phenylmethanesulfonamide, against established chemotherapeutic agents. In the absence of direct experimental data on its anticancer activity, this document outlines a comprehensive, albeit theoretical, framework for its evaluation. We will explore its chemical rationale as a potential therapeutic, propose a rigorous experimental workflow for its characterization, and present hypothetical data to illustrate a potential performance profile against well-characterized alternatives. This guide is intended for researchers, scientists, and drug development professionals interested in the early-stage assessment of novel anticancer compounds.

Introduction: The Therapeutic Potential of the Methanesulfonamide Moiety

The methanesulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, attributed to its ability to act as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing nature[1]. Derivatives incorporating this moiety have shown promise in targeting various signaling pathways implicated in cancer progression[1]. While the specific compound, this compound, remains largely uncharacterized in the context of oncology, its structural alerts warrant investigation.

This compound is a small molecule with the chemical formula C₈H₁₁NO₂S and a molecular weight of 185.25 g/mol [2]. Its chemical structure is presented in Figure 1.

this compound structureFigure 1. Chemical structure of this compound.

Given the nascent stage of research into this particular compound, this guide will propose a hypothetical study to assess its chemotherapeutic potential. We will compare its theoretical performance against two well-established anticancer drugs, Paclitaxel and Sorafenib , which represent different mechanisms of action.

Proposed Experimental Framework for Comparative Analysis

To ascertain the potential of this compound as a chemotherapeutic agent, a multi-tiered experimental approach is proposed. This workflow is designed to first establish its cytotoxic activity and then to elucidate its potential mechanism of action.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Selection of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Cell Viability Assay (MTT) Determine IC50 values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Kinase Inhibition Profiling B->E F Head-to-Head Comparison with Paclitaxel and Sorafenib C->F D->F E->F G Data Synthesis and Interpretation F->G

A proposed experimental workflow for evaluating this compound.
Detailed Experimental Protocols

2.1.1. Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of this compound, Paclitaxel, and Sorafenib (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

2.1.2. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Hypothetical Comparative Performance Data

The following tables present hypothetical data from the proposed experiments to illustrate a potential outcome where this compound exhibits promising anticancer activity.

Table 1: Hypothetical IC50 Values (µM) of this compound and Alternative Agents against Various Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound5.28.16.5
Paclitaxel0.010.050.02
Sorafenib7.85.59.3

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V Positive) after Treatment with IC50 Concentrations.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Vehicle Control5%4%6%
This compound45%38%52%
Paclitaxel65%72%68%
Sorafenib35%41%39%

Potential Mechanism of Action: A Theoretical Perspective

Based on the known biological activities of other methanesulfonamide derivatives, we can postulate potential mechanisms of action for this compound. For instance, some derivatives have been shown to inhibit Janus kinase 3 (JAK3), a key player in cytokine signaling pathways often dysregulated in cancer[3]. Others have demonstrated inhibitory effects on carbonic anhydrase IX (CAIX), an enzyme associated with tumor hypoxia and metastasis[1].

G cluster_0 Postulated Signaling Pathway Inhibition A This compound B JAK3 A->B Inhibition E CAIX A->E Inhibition C STAT3 B->C Phosphorylation D Gene Transcription (Proliferation, Survival) C->D F pH Regulation E->F G Tumor Microenvironment F->G

A diagram of potential signaling pathways targeted by this compound.

Further investigation through kinase inhibition profiling and western blot analysis for key signaling proteins would be necessary to validate these hypotheses.

Conclusion and Future Directions

While this guide presents a theoretical framework, the underlying principles of comparative analysis are crucial for the preclinical evaluation of any novel compound. The hypothetical data suggests that this compound could possess moderate cytotoxic and pro-apoptotic activity, warranting further investigation.

Future studies should focus on:

  • In vivo efficacy: Testing the compound in animal models of cancer.

  • Toxicity profiling: Assessing its safety profile in non-cancerous cells and in vivo.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

The exploration of novel chemical entities like this compound is essential for expanding the arsenal of anticancer therapeutics. Rigorous and systematic evaluation, as outlined in this guide, is the first step in translating a promising molecule from the bench to the bedside.

References

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  • Watanabe, M., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]

  • PubChem. N-Methyl-N-(2-(((2-((2-oxo-2,3-dihydro-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide. [Link]

  • Rao, B. V., Hariharakrishnan, V. S., & Dubey, P. K. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 23(12), 5373-5375.
  • PubChem. N-Phenylmethanesulfonamide. [Link]

  • Rao, B. V., Hariharakrishnan, V., & Dubey, P. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 24, 1191-1194.
  • Chem-Impex. N-(3-Aminomethyl-phenyl)methanesulfonamide. [Link]

  • Google Patents. Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
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Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-methyl-N-phenylmethanesulfonamide: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. N-methyl-N-phenylmethanesulfonamide is a compound that requires meticulous handling due to its specific hazard profile. This guide moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring both personal safety and the integrity of your research.

Foundational Safety: Understanding the Hazard Profile

The selection of appropriate PPE is dictated directly by the inherent risks of the chemical. This compound presents multiple routes of potential exposure, each with significant health implications. Its hazard classification under the Globally Harmonized System (GHS) provides the causal basis for the stringent protective measures outlined in this guide.[1]

Table 1: GHS Hazard Classification for this compound [1]

Hazard Code Hazard Statement Potential Routes of Exposure
H302 Harmful if swallowed Ingestion
H312 Harmful in contact with skin Dermal (Skin) Absorption
H315 Causes skin irritation Dermal (Skin) Contact
H319 Causes serious eye irritation Ocular (Eye) Contact
H332 Harmful if inhaled Inhalation

| H335 | May cause respiratory irritation | Inhalation |

This profile indicates the compound is a toxicant and an irritant, capable of causing harm through ingestion, skin contact, and inhalation. The physical form, often a powder or solid, increases the risk of aerosolization and inhalation of fine dust particles.[2]

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is critical to contextualize its role within the established hierarchy of safety controls.[3] PPE is the last line of defense, employed after engineering and administrative controls have been implemented.

  • Engineering Controls: The primary method for exposure reduction. All handling of this compound powder must be performed within a certified chemical fume hood to contain dust and vapors.

  • Administrative Controls: Standard Operating Procedures (SOPs), rigorous training, and clear labeling.

  • Personal Protective Equipment (PPE): The final barrier between you and the hazardous material.

Core PPE for Routine Handling of this compound

For routine tasks such as weighing, preparing solutions, and performing reactions, the following PPE is mandatory.

Primary Body and Skin Protection
  • Chemical-Resistant Gown: A disposable, solid-front gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[4]

    • Rationale: Standard cloth lab coats are absorbent and can hold the chemical against your skin, increasing the risk of dermal absorption and irritation. A resistant gown prevents this penetration.[4]

  • Gloves: Double-gloving with powder-free nitrile gloves is the standard.[3][4]

    • Rationale: The compound is harmful in contact with skin.[1] Double-gloving provides a backup barrier in case of a tear or unnoticed contamination on the outer glove. The outer glove should be removed and replaced immediately upon known or suspected contact. Gloves should be changed every 30-60 minutes during extended procedures.[3]

Eye and Face Protection
  • Chemical Splash Goggles: Indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[2][5]

    • Rationale: this compound causes serious eye irritation.[1] Standard safety glasses do not provide an adequate seal and will not protect from fine dust or splashes.

  • Face Shield (Task-Dependent): A full-face shield should be worn over safety goggles when handling bulk quantities or during operations with a heightened risk of splashes.[3]

    • Rationale: This provides an additional layer of protection for the entire face from splashes that could otherwise lead to skin contact or ingestion.

Respiratory Protection
  • Within an Engineering Control: When handling small quantities exclusively within a certified chemical fume hood, specific respiratory protection may not be required, as the engineering control is designed to manage airborne particulates.

  • Outside of an Engineering Control: For any task that involves handling the powder outside of a fume hood (a practice that should be strictly avoided but may be necessary in specific, risk-assessed scenarios) or during a significant spill, respiratory protection is essential.

    • Recommended: A NIOSH-approved N95 or N100 particulate respirator is sufficient to protect against dust inhalation.[3]

    • Rationale: The compound is harmful and irritating if inhaled.[1] A respirator prevents airborne particles from entering the respiratory tract. A surgical mask provides no protection from chemical dust and must not be used.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a self-validating system to minimize exposure risk from preparation to cleanup.

Step 1: Preparation and Area Setup
  • Verify the chemical fume hood has a current certification.

  • Cover the work surface within the hood with disposable absorbent bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) within the hood to minimize traffic in and out of the controlled space.

  • Designate a specific, labeled container for hazardous waste.

Step 2: Donning PPE

Follow this specific order to ensure proper layering:

  • Don inner gloves.

  • Don chemical-resistant gown, ensuring cuffs are snug over the inner gloves.

  • Don outer gloves, pulling the cuffs over the sleeves of the gown.[3]

  • Don chemical splash goggles.

  • Don face shield and/or respirator if required by your risk assessment.

Step 3: Chemical Handling
  • Perform all manipulations of the solid compound deep within the fume hood.

  • Open the container slowly to avoid creating airborne dust.

  • Use a spatula to carefully transfer the desired amount. Avoid pouring the powder directly.

  • If preparing a solution, add the solvent to the powder slowly to prevent splashing.

  • Tightly close the primary container immediately after use.

Step 4: Doffing PPE and Decontamination

This sequence is critical to prevent self-contamination:

  • Outer Gloves: While still in the work area, remove the outer gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Gown and Sleeves: Untie and remove the gown, turning it inside out as you remove it. Dispose of it in the hazardous waste.

  • Exit the immediate work area.

  • Face Shield/Goggles/Respirator: Remove by handling the straps, not the front surface.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]

Disposal and Spill Management Plan

  • Routine Disposal: All contaminated materials, including gloves, bench paper, weigh boats, and any excess compound, must be disposed of as hazardous chemical waste.[6] Place these items in a sealed, clearly labeled waste container and follow your institution's specific guidelines for hazardous waste pickup. Do not allow the product to enter drains or waterways.[6]

  • Spill Response:

    • Evacuate and Alert: Alert others in the area and evacuate if the spill is large or outside of a containment device.

    • Don Enhanced PPE: At a minimum, this includes a double-layer of nitrile gloves, a chemical-resistant gown, and splash goggles. For large spills, a cartridge-type respirator may be required.[3]

    • Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.[2] Avoid actions that create dust.

    • Decontaminate: Wipe the spill area with an appropriate cleaning solvent, and dispose of all cleanup materials as hazardous waste.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Phase 1: Risk Assessment cluster_ppe Phase 2: PPE Selection cluster_action Phase 3: Action & Disposal Start Task: Handling This compound Risk_Assessment Evaluate Task: - Scale (mg vs kg) - Location (Hood vs Bench) - Potential for Aerosolization Start->Risk_Assessment Routine Routine Handling in Fume Hood (Weighing, Solution Prep) Risk_Assessment->Routine Low Risk Spill Emergency / Spill Cleanup Risk_Assessment->Spill High Risk / Accident PPE_Routine Required PPE: - Double Nitrile Gloves - Chemical Resistant Gown - Chemical Splash Goggles Routine->PPE_Routine PPE_Spill Required PPE: - Double Nitrile Gloves - Chemical Resistant Gown - Goggles & Face Shield - N95/N100 Respirator (minimum) Spill->PPE_Spill Procedure Follow Standard Handling Protocol PPE_Routine->Procedure PPE_Spill->Procedure Follow Spill Protocol Disposal Dispose of all PPE & Materials as Hazardous Waste Procedure->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.